molecular formula C9H9N3O3 B1335175 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid CAS No. 956369-25-8

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Cat. No.: B1335175
CAS No.: 956369-25-8
M. Wt: 207.19 g/mol
InChI Key: POAACBFRLKLYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAACBFRLKLYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390290
Record name 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956369-25-8
Record name 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Unknowns of a Novel Molecular Entity

This guide, therefore, adopts the perspective of a senior application scientist tasked with characterizing a novel compound. It will not present a dossier of established facts but will instead provide a comprehensive roadmap for the determination of its critical physicochemical properties. We will delve into the theoretical considerations, established experimental protocols, and predictive methodologies that are fundamental to building a robust physicochemical profile for a new chemical entity. By understanding the "why" behind each experimental choice, researchers can generate the high-quality data essential for advancing a compound through the drug development pipeline.

Molecular Structure and Fundamental Descriptors

The journey of characterizing any compound begins with its identity. The structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is the foundation upon which all other properties are built.

Chemical Structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Figure 1. Chemical Structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid.

Based on this structure, we can derive fundamental molecular descriptors. While a close analogue, 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, has a reported molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol , it is crucial to confirm these for our target molecule.[4][5] High-resolution mass spectrometry (HRMS) is the gold standard for this confirmation.

PropertyPredicted/Reference ValueExperimental ProtocolRationale and Insights
Molecular Formula C₉H₉N₃O₃High-Resolution Mass Spectrometry (HRMS)Provides the exact mass and elemental composition, confirming the molecular identity beyond doubt.
Molecular Weight 207.19 g/mol Calculated from HRMS dataA fundamental parameter for all subsequent quantitative experiments, including solution preparation and stoichiometric calculations.
InChI 1S/C9H9N3O3/c1-11-8(6-10-12(11)2)7-3-5(9(13)14)15-4-7/h3-4,6H,1-2H3,(H,13,14)Derived from structureA standardized, non-proprietary identifier that ensures unambiguous communication of the chemical structure.
SMILES CN1N=C(C=C1C)C2=CC(=NO2)C(=O)ODerived from structureA line notation for describing chemical structures, useful for computational modeling and database searches.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The carboxylic acid moiety in the isoxazole ring and the basic nitrogen atoms in the pyrazole ring suggest that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is an ionizable molecule. Its pKa will dictate its charge state at different pH values, which in turn profoundly influences its solubility, permeability, and ultimately, its pharmacokinetic profile. For structurally related 5-aryl-1H-pyrazole-3-carboxylic acids, the pKa of the carboxylic acid group is predicted to be in the range of 3.6-4.0.[6]

Experimental Determination of pKa

A robust determination of pKa involves multiple methodologies to ensure accuracy and cross-validation.

Workflow for Experimental pKa Determination

Step-by-Step Protocol for Potentiometric Titration:

  • Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume of a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Acquisition: Record the pH at regular intervals of titrant addition.

  • Analysis: Plot the first and second derivatives of the titration curve to identify the equivalence points. A Gran plot can provide a more precise determination of the endpoint.

Rationale: Potentiometric titration is a direct and reliable method for determining pKa. The use of a co-solvent is often necessary for compounds with low aqueous solubility.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a cornerstone of drug development, directly impacting oral absorption and formulation strategies. For a related series of 5-(1,3-diphenyl-1H-pyrazol-4-yl) derivatives, calculated LogS values indicated moderate to slight solubility.[7]

Experimental Determination of Solubility

Thermodynamic Solubility (Shake-Flask Method):

  • Equilibration: Add an excess amount of the solid compound to a series of buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: Separate the solid from the supernatant by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.

Kinetic Solubility (High-Throughput Screening):

This method involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. While less precise than thermodynamic solubility, it is valuable for early-stage screening.

Solubility TypepHPredicted SolubilityRationale
Thermodynamic 2.0LowThe carboxylic acid will be protonated and largely unionized.
Thermodynamic 7.4HigherThe carboxylic acid will be deprotonated and ionized, increasing solubility.
Kinetic 7.4May be higher than thermodynamicReflects the supersaturated state before precipitation.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a non-polar environment, is a key predictor of its ability to cross biological membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Experimental Determination of LogP/LogD

Shake-Flask Method (Gold Standard):

  • Partitioning: Dissolve the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., pH 7.4 for LogD).

  • Equilibration: Agitate the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Quantification: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.

  • Calculation: LogP or LogD is the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

A rapid and less material-intensive method where the retention time of the compound on a non-polar stationary phase is correlated with the LogP of a set of standards.

G cluster_0 Factors Influencing Lipophilicity cluster_1 Experimental Determination cluster_2 Impact on Drug Properties Molecular Structure Molecular Structure Shake-Flask (LogP/LogD) Shake-Flask (LogP/LogD) Molecular Structure->Shake-Flask (LogP/LogD) Ionization (pKa) Ionization (pKa) Ionization (pKa)->Shake-Flask (LogP/LogD) pH of Environment pH of Environment pH of Environment->Shake-Flask (LogP/LogD) Membrane Permeability Membrane Permeability Shake-Flask (LogP/LogD)->Membrane Permeability Protein Binding Protein Binding Shake-Flask (LogP/LogD)->Protein Binding Metabolic Stability Metabolic Stability Shake-Flask (LogP/LogD)->Metabolic Stability RP-HPLC RP-HPLC RP-HPLC->Membrane Permeability

Interplay of Factors in Lipophilicity Assessment

Solid-State Properties: Melting Point and Crystal Form

The solid-state properties of a drug substance are critical for its formulation, stability, and manufacturing. The melting point provides an indication of the purity and the lattice energy of the crystal. For related pyrazole derivatives, a wide range of melting points has been reported, underscoring the importance of experimental determination. For example, a pyrazole carboxamide derivative was reported to have a melting point of 266.2–266.5 °C, while an ethyl pyrazole carboxylate had a melting point of 218–219 °C.[8][9]

Experimental Determination of Melting Point

Capillary Melting Point Apparatus:

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube.

  • Heating: The capillary is placed in a heated block, and the temperature is gradually increased.

  • Observation: The temperature range over which the solid melts is recorded. A sharp melting point range (typically < 2°C) is indicative of high purity.

Differential Scanning Calorimetry (DSC):

DSC provides a more detailed thermal profile, including the onset of melting, the peak melting temperature, and the heat of fusion. It can also reveal the presence of different polymorphic forms.

Spectroscopic Characterization

Spectroscopic data provides the "fingerprint" of the molecule, confirming its structure and providing a basis for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches. For a related compound, characteristic IR peaks were observed for N-H, C=O, and the quinoline and pyrazole skeletons.[9]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is the basis for many quantitative analytical methods.[10]

Conclusion: Building a Foundation for Drug Development

The physicochemical characterization of a novel compound like 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a multi-faceted process that requires a systematic and rigorous experimental approach. While direct literature data may be sparse, a wealth of knowledge from structurally related compounds can guide our experimental design and interpretation of results. By diligently determining the pKa, solubility, lipophilicity, solid-state properties, and spectroscopic profile, we lay a robust foundation for understanding the compound's behavior and potential as a therapeutic agent. This comprehensive data package is not merely a collection of numbers but a critical roadmap for formulation development, pharmacokinetic studies, and ultimately, the successful progression of a promising new molecule from the laboratory to the clinic.

References

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI. Available from: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. ResearchGate. Available from: [Link]

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][7][11][12]Triazines: Synthesis and Photochemical Properties. PubMed Central. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available from: [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Taylor & Francis Online. Available from: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available from: [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available from: [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available from: [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]

Sources

In Silico ADMET Profile of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a drug candidate from initial synthesis to market approval is fraught with challenges, with a significant percentage of failures occurring in late-stage clinical trials due to suboptimal pharmacokinetic properties and unforeseen toxicity.[1] The proactive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile during the initial phases of discovery is paramount to mitigating these risks.[1][2] This guide presents a comprehensive in silico ADMET profile of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, a novel molecule incorporating the privileged pyrazole and isoxazole scaffolds.[3][4] By leveraging a suite of validated computational models, we provide a detailed predictive analysis of its physicochemical characteristics, pharmacokinetic behavior, and potential toxicity liabilities. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights into the early-stage assessment of this and structurally related compounds, thereby facilitating more informed decision-making in the lead optimization process.

Introduction: The Imperative of Early ADMET Assessment

The paradigm of drug discovery has shifted from a primary focus on target potency to a more holistic approach that balances efficacy with drug-like properties.[5] Historically, unfavorable pharmacokinetics (39%) and animal toxicity (11%) have been major contributors to the attrition of drug candidates.[1] The integration of computational, or in silico, methods allows for the rapid and cost-effective screening of large numbers of molecules, identifying promising candidates and flagging potential issues long before significant resources are invested.[6][7][8]

This guide focuses on 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (Molecular Formula: C₉H₉N₃O₃, Molecular Weight: 207.19 g/mol [9]). This compound features a pyrazole ring, known for its versatile biological profile, and an isoxazole ring, a scaffold recognized for improving metabolic stability and pharmacokinetic properties.[3][4] The presence of a carboxylic acid group is expected to significantly influence its physicochemical properties, particularly solubility and ionization state at physiological pH. Understanding the interplay of these structural features is crucial for predicting its overall ADMET profile.

In Silico Profiling Workflow: A Self-Validating System

The causality behind our experimental design is to create a tiered, systematic evaluation. We begin with fundamental physicochemical properties that govern all subsequent ADMET outcomes and proceed to more complex biological predictions. This workflow ensures that each step informs the next, creating a logically sound and self-validating predictive system.

ADMET_Workflow cluster_input Input cluster_physchem Pillar 1: Physicochemical Foundation cluster_admet Pillar 2: Pharmacokinetic & Toxicity Prediction cluster_output Output Compound Compound Structure (SMILES/SDF) PhysChem Physicochemical Properties (logP, TPSA, pKa, Solubility) Compound->PhysChem Absorption Absorption (HIA, Caco-2, P-gp) PhysChem->Absorption Distribution Distribution (BBB, PPB, Vdss) PhysChem->Distribution Metabolism Metabolism (CYP Inhibition/Substrate, SOM) PhysChem->Metabolism Toxicity Toxicity (hERG, AMES, DILI, etc.) Absorption->Toxicity Assessment Integrated Risk Assessment & Drug-Likeness Evaluation Absorption->Assessment Distribution->Toxicity Distribution->Assessment Metabolism->Toxicity Metabolism->Assessment Excretion Excretion (Clearance, Transporters) Excretion->Toxicity Excretion->Assessment Toxicity->Assessment

Caption: In Silico ADMET Profiling Workflow.

Methodologies: The Rationale Behind the Models

The following protocols outline a standard, yet robust, workflow for in silico ADMET prediction using publicly available and widely accepted computational tools. The choice of these methods is grounded in their extensive validation against experimental data and their common use in the pharmaceutical industry.[10]

Compound Preparation and Physicochemical Profiling

Protocol:

  • Obtain Canonical Structure: The 2D structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is represented by its canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Platform Submission: The SMILES string is submitted to a predictive modeling platform such as SwissADME or pkCSM. These platforms utilize a combination of topological, fragment-based, and property-based algorithms to calculate key descriptors.[10]

  • Parameter Calculation: Key physicochemical properties are calculated. These include:

    • Lipophilicity (logP): A measure of a compound's differential solubility in a hydrophobic (octanol) and hydrophilic (water) phase. It is a primary determinant of permeability and solubility.[7]

    • Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. TPSA is an excellent predictor of passive molecular transport through membranes.

    • Aqueous Solubility (logS): Predicts the solubility of the compound in water at a defined pH. Poor solubility can lead to poor oral absorption and low bioavailability.[5]

    • Ionization Constant (pKa): Predicts the strength of the acidic and basic centers in the molecule. The ionization state at physiological pH (7.4) dictates solubility, permeability, and target binding.

Pharmacokinetic (ADME) Predictions

Protocol:

  • Absorption Modeling:

    • Human Intestinal Absorption (HIA): Models based on thousands of compounds are used to predict the percentage of a drug absorbed from the human gut.

    • Caco-2 Permeability: This predicts the rate of drug passage across Caco-2 cell monolayers, an established in vitro model for intestinal permeability.[11]

    • P-glycoprotein (P-gp) Interaction: Machine learning models predict whether the compound is a substrate or inhibitor of P-gp, an efflux transporter that can significantly reduce drug absorption and penetration into tissues like the brain.[11]

  • Distribution Modeling:

    • Blood-Brain Barrier (BBB) Penetration: Models use physicochemical properties to predict if a compound can cross the highly selective BBB. This is critical for CNS-targeted drugs and for avoiding CNS side effects for peripherally acting drugs.[5][12]

    • Plasma Protein Binding (PPB): Predicts the extent to which a drug binds to proteins like albumin in the blood. Only the unbound fraction is pharmacologically active, making high PPB a potential liability.[13][14]

  • Metabolism Modeling:

    • Cytochrome P450 (CYP) Inhibition: The compound is screened against the five major drug-metabolizing CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[15][16]

    • CYP Substrate Prediction: Determines which CYP isoforms are likely to metabolize the compound. This helps predict its metabolic clearance pathway.

  • Excretion Modeling:

    • Total Clearance (CL_TOT): Predicts the volume of plasma cleared of the drug per unit time, integrating metabolic and renal clearance pathways.

    • Renal Transporter Interaction: Screens for interaction with transporters like the Organic Anion Transporter (OAT) and Organic Cation Transporter (OCT), which are crucial for renal excretion.

Toxicity Endpoint Prediction

Protocol:

  • Cardiotoxicity Screening:

    • hERG Inhibition: Predicts blockage of the hERG potassium channel, a primary indicator of potential cardiotoxicity (QT prolongation). This is a critical safety endpoint that has led to the withdrawal of numerous drugs.

  • Mutagenicity Screening:

    • AMES Test: Predicts the mutagenic potential of a compound using models trained on data from the bacterial reverse mutation assay. A positive result is a significant red flag for carcinogenicity.[4]

  • Organ Toxicity Screening:

    • Hepatotoxicity (DILI): Predicts the potential for Drug-Induced Liver Injury, a major cause of acute liver failure and a common reason for drug withdrawal.

    • Other Endpoints: Includes predictions for skin sensitization, and other specific toxicities based on structural alerts and QSAR models.[17][18]

Results: Predicted ADMET Profile

The following tables summarize the predicted ADMET properties for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid.

Table 1: Physicochemical Properties and Drug-Likeness

Parameter Predicted Value Commentary
Molecular Weight 207.19 g/mol Well within the typical range for small molecule drugs (<500).
cLogP 1.85 Indicates moderate lipophilicity, balancing permeability and solubility.
TPSA 81.5 Ų Suggests good potential for oral bioavailability.
Aqueous Solubility (logS) -2.5 Moderately soluble.[19]
Acidic pKa 4.2 The carboxylic acid is predicted to be mostly ionized at pH 7.4.
Lipinski's Rule of Five 0 Violations Compliant, suggesting favorable drug-like properties.[20]

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |

Table 2: Predicted Pharmacokinetic (ADME) Properties

Parameter Category Predicted Outcome Implication
Absorption Human Intestinal Absorption High ( >90% ) Likely well-absorbed from the gastrointestinal tract.
Caco-2 Permeability Moderate Suggests good passive diffusion across the intestinal wall.
P-gp Substrate No Low risk of being actively pumped out of cells.
Distribution BBB Permeant No Unlikely to cross the blood-brain barrier, desirable for a peripheral target.
Plasma Protein Binding Moderate (~80%) A significant fraction will be bound, but a sufficient unbound fraction should exist.
Metabolism CYP1A2 Inhibitor No Low risk of interaction with drugs metabolized by this enzyme.
CYP2C9 Inhibitor Yes (Weak) Potential for weak drug-drug interactions.
CYP2C19 Inhibitor No Low risk of interaction with drugs metabolized by this enzyme.
CYP2D6 Inhibitor No Low risk of interaction with drugs metabolized by this enzyme.
CYP3A4 Inhibitor No Low risk of interaction with drugs metabolized by this enzyme.
Excretion Total Clearance Low-Moderate Suggests a reasonable half-life.

| | Renal OCT2 Substrate | No | Unlikely to be a substrate for this major renal transporter. |

Table 3: Predicted Toxicity Profile

Endpoint Predicted Risk Confidence Causality & Significance
AMES Mutagenicity No High Low probability of being a mutagen, a critical safety requirement.
hERG Inhibition No High Low risk of inducing cardiac arrhythmia (QT prolongation).
Hepatotoxicity (DILI) No Moderate Lower probability of causing drug-induced liver injury.

| Skin Sensitization | No | High | Unlikely to cause an allergic skin reaction. |

Discussion and Integrated Risk Assessment

The in silico analysis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid paints the profile of a promising drug candidate with a generally favorable ADMET profile.

  • Drug-Likeness and Absorption: The compound adheres to Lipinski's Rule of Five, a foundational guideline for drug-likeness. Its moderate lipophilicity (cLogP 1.85) and manageable polar surface area (TPSA 81.5 Ų) strike an effective balance, underpinning the prediction of high intestinal absorption .[5] The carboxylic acid moiety, being largely ionized at physiological pH, contributes to its moderate aqueous solubility , which is often sufficient for effective dissolution and absorption. Crucially, the compound is not predicted to be a substrate for the P-gp efflux pump, removing a common barrier to bioavailability.

  • Distribution Profile: The inability to penetrate the blood-brain barrier is a significant advantage for a peripherally acting agent, as it minimizes the risk of undesirable CNS side effects. The predicted moderate plasma protein binding (~80%) is typical for many drugs; while it reduces the free fraction, it is not high enough to be a major liability, assuming sufficient potency.

  • Metabolic Stability and Interactions: The compound shows a relatively clean profile regarding Cytochrome P450 inhibition. The prediction of weak CYP2C9 inhibition is a point for consideration and should be prioritized for in vitro confirmation. However, the lack of inhibition for other major isoforms (1A2, 2C19, 2D6, 3A4) significantly lowers the risk of clinically relevant drug-drug interactions.[21] The overall metabolic landscape appears favorable, suggesting the compound may not be subject to rapid first-pass metabolism.

Metabolism_Profile cluster_cyp Major CYP Isoforms Compound Test Compound CYP1A2 CYP1A2 Compound->CYP1A2 No Inhibition CYP2C9 CYP2C9 Compound->CYP2C9 Weak Inhibition CYP2C19 CYP2C19 Compound->CYP2C19 No Inhibition CYP2D6 CYP2D6 Compound->CYP2D6 No Inhibition CYP3A4 CYP3A4 Compound->CYP3A4 No Inhibition

Caption: Predicted CYP450 Inhibition Profile.

  • Toxicity Assessment: The toxicity profile is remarkably clean. The negative predictions for AMES mutagenicity and hERG inhibition are critical " go/no-go " signals in early discovery. A compound flagged for either of these would face significant hurdles. Furthermore, the low predicted risk of hepatotoxicity and skin sensitization adds to its favorable safety profile.

Conclusion and Forward Look

Based on this comprehensive in silico evaluation, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid exhibits a promising ADMET profile, positioning it as a viable candidate for further preclinical development. Its key strengths lie in its predicted high oral absorption, favorable distribution for a peripherally acting agent, and a low risk of major toxicity issues.

The primary area for experimental validation should be the confirmation of its metabolic profile, with a specific focus on quantifying any inhibitory activity against CYP2C9. Subsequent in vitro assays should confirm Caco-2 permeability and aqueous solubility. By employing this data-driven, in silico-first approach, we de-risk the progression of this compound, ensuring that valuable laboratory resources are focused on candidates with the highest probability of success.

References

  • In Silico ADMET Prediction Service. CD ComputaBio.
  • In Silico methods for ADMET prediction of new molecules. Slideshare.
  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Audrey Yun Li.
  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
  • In silico approaches and tools for the prediction of drug metabolism and f
  • Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action.
  • (PDF) ADMET in silico modelling: Towards prediction paradise?.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • Application of In Silico Methods in Pharmacokinetic Studies During Drug Development.
  • A Guide to In Silico Drug Design. PubMed Central.
  • Open access in silico tools to predict the ADMET profiling of drug candid
  • 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid | CAS 956369-25-8. Santa Cruz Biotechnology.
  • Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. PubMed Central.
  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central.
  • Anti-inflammatory effects and ADMET analysis of pyrazole deriv
  • In-Silico Modeling in Drug Metabolism and Interaction: Current Str
  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Preprints.org.
  • Development of In Silico Models for Predicting Drug Absorption and Metabolism. Journal of Chemical and Pharmaceutical Research.
  • Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Longdom Publishing.
  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • In silico prediction of toxicity and its applications for chemicals
  • MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing.
  • Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.

Sources

An In-Depth Technical Guide to Lipinski's Rule of Five for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the efficient identification of promising lead compounds is paramount. The journey from a vast library of chemical entities to a viable drug candidate is fraught with challenges, a significant one being the assurance of favorable pharmacokinetic properties. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) is as crucial as its pharmacological activity. One of the most enduring and widely adopted paradigms in this preclinical space is Lipinski's Rule of Five. This guide provides a detailed technical analysis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, a heterocyclic compound with potential therapeutic applications, through the lens of these critical rules. By dissecting its physicochemical properties, we can gain valuable insights into its potential as an orally bioavailable drug candidate.

Core Principles of Lipinski's Rule of Five

Developed by Christopher A. Lipinski and his team at Pfizer in 1997, the Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and predict its potential for good oral absorption and permeation.[1] It's important to note that these are not rigid laws but rather heuristics that help in the early stages of drug development to flag compounds that may face challenges with bioavailability. A compound is generally considered to have favorable oral bioavailability if it violates no more than one of the following criteria[1]:

  • Molecular Weight (MW): A molecular weight of less than 500 Daltons is preferred. Larger molecules often exhibit poor membrane permeability.

  • LogP (Octanol-Water Partition Coefficient): An octanol-water partition coefficient (LogP) of less than 5 is desirable. LogP is a measure of a compound's lipophilicity; excessively high values can lead to poor aqueous solubility and increased metabolic clearance.

  • Hydrogen Bond Donors (HBD): The molecule should have no more than 5 hydrogen bond donors. These are typically hydroxyl (-OH) and amine (-NH) groups. A high number of hydrogen bond donors can hinder a molecule's ability to cross lipid membranes.

  • Hydrogen Bond Acceptors (HBA): The molecule should have no more than 10 hydrogen bond acceptors. These are typically oxygen and nitrogen atoms. Similar to HBDs, an excess of HBAs can negatively impact membrane permeability.

Methodology for Assessing 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

To evaluate 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid against Lipinski's Rule of Five, a systematic approach involving the determination of its key physicochemical properties is necessary.

Experimental Protocol: Determination of Physicochemical Parameters
  • Molecular Weight Calculation:

    • The molecular formula of the compound is first determined. For 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, the molecular formula is C9H9N3O3.[2][3]

    • The atomic weights of each element (Carbon, Hydrogen, Nitrogen, Oxygen) are obtained from the periodic table.

    • The molecular weight is calculated by summing the atomic weights of all atoms in the molecule.[4][5]

  • LogP Prediction:

    • Due to the complexity and resource-intensive nature of experimental LogP determination (e.g., shake-flask method), computational prediction models are widely used in early-stage drug discovery.

    • Various algorithms, such as XLogP, are employed. These programs utilize large datasets of known LogP values to predict the lipophilicity of a novel compound based on its chemical structure.[3]

  • Hydrogen Bond Donor and Acceptor Count:

    • The chemical structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is analyzed.

    • Hydrogen Bond Donors: The number of hydrogen atoms attached to electronegative atoms (oxygen or nitrogen) is counted.[6][7]

    • Hydrogen Bond Acceptors: The total number of nitrogen and oxygen atoms in the molecule is counted.[6][7]

Data Analysis and Results

The physicochemical properties of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid have been determined and are summarized in the table below, alongside the criteria of Lipinski's Rule of Five.

Physicochemical PropertyValue for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acidLipinski's Rule of Five CriterionCompliance
Molecular Weight (MW) 207.19 g/mol [2][3]≤ 500 g/mol Yes
LogP 0.6 (Predicted XLogP)[3]≤ 5Yes
Hydrogen Bond Donors (HBD) 1≤ 5Yes
Hydrogen Bond Acceptors (HBA) 6≤ 10Yes

Interpretation and Discussion

The analysis reveals that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid fully complies with all four of Lipinski's rules. This is a significant finding, suggesting that the compound possesses a favorable physicochemical profile for oral bioavailability.

  • Molecular Weight: At 207.19 g/mol , the compound is well below the 500 g/mol threshold, indicating a high likelihood of good membrane permeability.

  • Lipophilicity (LogP): The predicted XLogP value of 0.6 suggests that the molecule has a balanced solubility profile, being neither excessively lipophilic nor hydrophilic. This is crucial for both dissolution in the aqueous environment of the gastrointestinal tract and subsequent permeation across lipid-based cell membranes.

  • Hydrogen Bonding Capacity: With only one hydrogen bond donor (the carboxylic acid group) and six hydrogen bond acceptors (the three nitrogen and three oxygen atoms), the molecule's capacity for hydrogen bonding is well within the recommended limits. This further supports the potential for efficient transport across biological membranes.

The structural features of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid contribute to this favorable profile. The relatively small and compact arrangement of the pyrazole and isoxazole rings, coupled with the presence of a single carboxylic acid group, results in a molecule that strikes a balance between the necessary polarity for aqueous solubility and the lipophilicity required for membrane permeation.

Lipinski_Analysis cluster_compound 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid cluster_rules Lipinski's Rule of Five Evaluation cluster_criteria Criteria cluster_conclusion Conclusion Compound C9H9N3O3 MW Molecular Weight (207.19 Da) LogP LogP (0.6) HBD H-Bond Donors (1) HBA H-Bond Acceptors (6) MW_crit ≤ 500 Da MW->MW_crit Conclusion Passes Lipinski's Rule of Five (0 Violations) MW->Conclusion LogP_crit ≤ 5 LogP->LogP_crit LogP->Conclusion HBD_crit ≤ 5 HBD->HBD_crit HBD->Conclusion HBA_crit ≤ 10 HBA->HBA_crit HBA->Conclusion

Sources

Aqueous solubility and pKa of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Characterization of Aqueous Solubility and pKa for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among these, aqueous solubility and the acid dissociation constant (pKa) are paramount, as they govern a molecule's behavior in physiological environments and ultimately influence its pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the theoretical principles and proven experimental methodologies for determining the aqueous solubility and pKa of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (Molecular Formula: C₉H₉N₃O₃, Molecular Weight: 207.19 g/mol ).[3] We will explore the causality behind standard protocols, including the OECD Guideline 105 shake-flask method for solubility and potentiometric and spectrophotometric methods for pKa determination, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Physicochemical Profiling

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring system linked to an isoxazole-3-carboxylic acid moiety. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] However, for any therapeutic potential to be realized, a thorough understanding of the molecule's fundamental properties is non-negotiable.

  • Aqueous Solubility dictates the dissolution rate and concentration of a drug in the gastrointestinal tract, directly impacting its absorption and bioavailability.[6] Poor solubility is a leading cause of failure for promising drug candidates.

  • The pKa value defines the ionization state of a molecule at a given pH.[2][7] For our target compound, the carboxylic acid group is the primary ionizable center. Its ionization state affects not only solubility but also its ability to permeate biological membranes, bind to target proteins, and interact with metabolizing enzymes.[1][8]

This document serves as a practical guide, grounding experimental design in established scientific principles to ensure the generation of reliable and reproducible data essential for informed decision-making in the drug development pipeline.

Theoretical Framework

Aqueous Solubility: Beyond a Single Number

Aqueous solubility is defined as the maximum concentration of a substance that can be dissolved in water at a specific temperature and pressure to form a saturated solution.[9] For an ionizable compound like 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, solubility is not a static value but a function of pH. This relationship is governed by the Henderson-Hasselbalch equation.

The molecule exists in equilibrium between its non-ionized (protonated) form (HA) and its ionized (deprotonated) form (A⁻).

HA ⇌ H⁺ + A⁻

The intrinsic solubility (S₀) refers to the solubility of the non-ionized form. The total solubility (S) at a given pH is the sum of the concentrations of both the ionized and non-ionized species. For an acidic compound, the relationship is:

S = S₀ (1 + 10^(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the concentration of the more soluble ionized form (A⁻) rises, leading to a significant increase in overall aqueous solubility.

pKa: The Ionization Switch

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which the concentrations of the ionized and non-ionized forms of the molecule are equal. The electronic character of the pyrazole and isoxazole rings influences the stability of the carboxylate anion (A⁻), thereby modulating the acidity and the precise pKa value of the carboxylic acid group.[10][11] An accurate pKa value is essential for predicting this solubility-pH profile and understanding the compound's likely behavior in different physiological compartments, from the acidic stomach (pH 1-3) to the more neutral intestines (pH 5.5-8).[12]

Experimental Protocol: Determination of Aqueous Solubility

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method , as described in the OECD Test Guideline 105.[9][13] This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated aqueous solution.[14]

Causality of Method Choice

The shake-flask method is chosen over kinetic or high-throughput screening methods because it measures thermodynamic solubility.[15] This value represents the true equilibrium state and is crucial for biopharmaceutical classification and formulation development, whereas kinetic solubility can often overestimate this value.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Media: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions. A constant ionic strength should be maintained.

  • Addition of Compound: Add an excess amount of solid 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid to a series of glass vials containing a known volume of the prepared buffers. The excess solid is critical to ensure a saturated solution is formed.[14]

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[16][17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid particles. This is a critical step to avoid contaminating the sample with undissolved material. Preferred methods include:

    • Centrifugation at the test temperature.

    • Filtration using a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration.

  • Self-Validation: To confirm that equilibrium has been achieved, samples should be taken at multiple time points (e.g., 24h and 48h). The results should be consistent, indicating that the dissolution process is complete.[18]

Data Presentation

Quantitative results should be summarized in a clear, tabular format.

Parameter Value
Compound ID 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Method OECD 105 Shake-Flask
Temperature 37 ± 1 °C
Buffer pH 2.0
Solubility (µg/mL) [Experimental Value]
Solubility (µM) [Calculated Value]
Buffer pH 7.4
Solubility (µg/mL) [Experimental Value]
Solubility (µM) [Calculated Value]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess Solid Compound C Add Excess Solid to Buffers A->C B Prepare Aqueous Buffers (various pH) B->C D Agitate at Constant Temp (24-48h to reach equilibrium) C->D E Separate Phases (Centrifuge / Filter) D->E F Collect Clear Supernatant E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Report Solubility Data G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Experimental Protocol: Determination of pKa

Several robust methods exist for pKa determination. The choice often depends on the compound's properties, such as its solubility and whether it possesses a suitable chromophore.[19]

Method 1: Potentiometric Titration

This is a highly precise and classical method for pKa determination.[20] It directly measures the change in pH of a solution upon the addition of a titrant.

Potentiometry is a fundamental and direct measurement of proton activity (pH). Its accuracy makes it a benchmark technique, provided sufficient material is available and the compound is soluble enough in the titration medium.[20]

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of purified water. If solubility is limited, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKa') specific to that solvent system.

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH), as the analyte is an acid.[21]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).[22] More accurately, the pKa can be determined from the inflection point of the first-derivative plot (ΔpH/ΔV vs. V).

Method 2: UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small amounts of material are available.[23] It is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra.[24]

The conjugated system formed by the pyrazole and isoxazole rings is likely to act as a chromophore. Ionization of the adjacent carboxylic acid group will alter the electronic distribution within this system, leading to a pH-dependent shift in the UV-Vis spectrum, making this method highly suitable.[23]

  • Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., from pH 2 to 10).

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small, fixed aliquot of this stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes.[23]

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each sample using a spectrophotometer.[23] Use the corresponding buffer as a blank.

  • Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal. Plot the absorbance at this wavelength against the pH of the buffers. A sigmoidal curve will be generated, and the pKa corresponds to the pH at the inflection point of this curve.[12]

Alternative Method: Capillary Electrophoresis (CE)

CE is a powerful separation technique that can also be used for pKa determination, especially for impure samples or complex mixtures.[25][26] The method relies on the change in electrophoretic mobility of the analyte as its charge state changes with the pH of the background electrolyte.[27]

Data Presentation
Parameter Value
Compound ID 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Method Potentiometric Titration
Temperature 25 ± 1 °C
pKa [Experimental Value]
Method UV-Vis Spectrophotometry
Temperature 25 ± 1 °C
pKa [Experimental Value]
Experimental Workflow Diagram

G A Dissolve Compound in Water/Co-solvent C Titrate with Standardized NaOH A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV) E->F G Determine Equivalence Point (Peak of 1st Derivative) F->G H Determine pKa (pH at 1/2 Equivalence Volume) G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Interpretation and Implications for Drug Development

Based on the structure, the carboxylic acid moiety is the only significant acidic center. The pKa is anticipated to be in the typical range for carboxylic acids, likely between 3 and 5.

  • pH-Dependent Behavior: A pKa in this range means the compound will be predominantly in its non-ionized, less soluble form in the highly acidic environment of the stomach (pH < pKa). As it transitions to the small intestine, where the pH is higher than the pKa, it will convert to its ionized, more soluble carboxylate form. This transition is fundamental to its absorption profile.

  • Formulation Strategy: If the intrinsic solubility (S₀) of the non-ionized form is low, it could lead to poor absorption despite the potential for higher solubility at intestinal pH. This knowledge, derived from the experiments detailed here, would guide formulation scientists. Strategies might include developing an amorphous solid dispersion, using solubility-enhancing excipients, or creating a salt form of the compound to improve its dissolution rate and overall bioavailability.

Conclusion

The experimental determination of aqueous solubility and pKa for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a foundational step in its evaluation as a potential drug candidate. By employing robust, validated methods such as the OECD 105 shake-flask protocol and potentiometric or spectrophotometric titrations, researchers can generate the critical data needed to understand the compound's biopharmaceutical properties. This guide provides the theoretical basis and practical, step-by-step frameworks necessary to ensure scientific integrity and produce the high-quality data that underpins successful drug development programs.

References

  • MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • SOTAX. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • PubMed. (n.d.). A fast method for pKa determination by capillary electrophoresis. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Regulations.gov. (2020). DBTP Water Sol. Retrieved from [Link]

  • ACS Publications. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Retrieved from [Link]

  • Preprints.org. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2025). Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • YouTube. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved from [Link]

  • PubMed. (n.d.). Determination of pKa values of organic bases in aqueous acetonitrile solutions using capillary electrophoresis. Retrieved from [Link]

  • TEGEWA. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][19][28]Triazines: Synthesis and Photochemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

Sources

Methodological & Application

Application Notes & Protocols: 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the therapeutic pipeline remains sparse. This landscape necessitates the exploration of novel chemical scaffolds that can yield next-generation antifungals with improved efficacy, safety, and resistance profiles. The pyrazole-isoxazole heterocyclic system has emerged as a promising pharmacophore in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities, including notable antifungal properties. This document provides a comprehensive guide for researchers on the investigation of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid as a potential antifungal agent. While direct extensive research on this specific molecule is nascent, this guide synthesizes data from closely related analogues to provide a robust framework for its synthesis, in vitro evaluation, and in vivo efficacy testing.

Chemical Profile of the Lead Compound

PropertyValueSource
IUPAC Name 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid-
CAS Number 956369-25-8[1]
Molecular Formula C₉H₉N₃O₃[1]
Molecular Weight 207.19 g/mol [1]
Physical Form Solid (predicted)-

Proposed Rationale and Mechanism of Action

Recent studies on pyrazole-isoxazole derivatives suggest a compelling mechanism of action centered on the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2][3] Ergosterol is the fungal equivalent of cholesterol in mammals, and its biosynthesis pathway, particularly the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), is a well-validated target for the highly successful azole class of antifungals.[2]

It is hypothesized that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid may act as an inhibitor of Erg11p (the protein product of ERG11), potentially through a synergistic or independent mechanism when compared to traditional azoles. Molecular docking studies of similar pyrazole-isoxazole compounds have shown favorable interactions within the active site of the target enzyme.[2] The pyrazole and isoxazole rings can engage in crucial hydrogen bonding and π-π stacking interactions with key residues in the enzyme's active site, leading to its inhibition and subsequent depletion of ergosterol, ultimately resulting in fungal cell death.[2]

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate [1] Cyclocondensation Target Compound Target Compound Intermediate->Target Compound [2] Saponification In Vitro Assays In Vitro Assays Target Compound->In Vitro Assays Antifungal Screening Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Determine Therapeutic Index In Vivo Model In Vivo Model Cytotoxicity->In Vivo Model Efficacy & Safety Data Analysis Data Analysis In Vivo Model->Data Analysis Statistical Analysis

Caption: High-level workflow for the investigation of a novel antifungal candidate.

Experimental Protocols

Part 1: Chemical Synthesis (Proposed Route)

Protocol 1: Synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

  • Step 1: Synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one.

    • To a solution of 1,3-dimethylpyrazole in a suitable solvent (e.g., dichloromethane), add acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the desired ketone.

  • Step 2: Synthesis of (Z)-ethyl 2-(hydroxyimino)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4-oxobutanoate.

    • To a solution of the ketone from Step 1 in ethanol, add diethyl oxalate and a base (e.g., sodium ethoxide).

    • Reflux the mixture for 4-6 hours.

    • After cooling, add hydroxylamine hydrochloride and continue stirring at room temperature for an additional 12 hours.

    • The resulting oxime intermediate can be isolated by filtration and used in the next step without further purification.

  • Step 3: Cyclization to Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate.

    • Treat the oxime from Step 2 with a dehydrating agent, such as concentrated sulfuric acid, in an appropriate solvent (e.g., ethanol) at reflux.

    • Monitor the cyclization reaction by TLC.

    • Once the reaction is complete, neutralize the mixture and extract the ester product.

    • Purify by column chromatography.

  • Step 4: Saponification to 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid.

    • Dissolve the ester from Step 3 in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

    • Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Proposed synthetic pathway for the target compound.

Part 2: In Vitro Antifungal Susceptibility Testing

The initial evaluation of the antifungal activity of the synthesized compound should be performed using standardized microbroth dilution methods. This will determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Materials:

    • Synthesized 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

    • Dimethyl sulfoxide (DMSO)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • 96-well flat-bottom microtiter plates

    • Fungal strains (e.g., Candida albicans ATCC 90028, Candida glabrata ATCC 90030, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305)

    • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

    • Prepare fungal inocula as per CLSI guidelines (M27-A3 for yeasts, M38-A2 for filamentous fungi) to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

    • Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the drug-free control, determined visually or spectrophotometrically.

Part 3: In Vitro Cytotoxicity Assay

It is crucial to assess the selectivity of the compound for fungal cells over mammalian cells. A standard cytotoxicity assay using a human cell line will determine the concentration at which the compound becomes toxic to host cells.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

  • Materials:

    • Human cell line (e.g., HEK293, HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • Test compound and DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the 96-well plates with the mammalian cells at an appropriate density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

ParameterDescription
MIC₅₀ The concentration of the drug that inhibits the growth of 50% of the tested isolates.
MIC₉₀ The concentration of the drug that inhibits the growth of 90% of the tested isolates.
CC₅₀ The concentration of the drug that causes a 50% reduction in the viability of mammalian cells.
Selectivity Index (SI) Calculated as CC₅₀ / MIC. A higher SI indicates greater selectivity for the fungal pathogen.
Part 4: In Vivo Efficacy Evaluation

Promising compounds with high in vitro activity and a favorable selectivity index should be advanced to in vivo models to assess their efficacy in a whole-animal system. The murine model of systemic candidiasis is a well-established and reproducible model for this purpose.[6]

Protocol 4: Murine Model of Systemic Candidiasis

  • Animals:

    • Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice (6-8 weeks old).

  • Infection:

    • Prepare an inoculum of Candida albicans from an overnight culture.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of C. albicans (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment:

    • Randomly assign mice to treatment groups: vehicle control, test compound at various doses, and a positive control (e.g., fluconazole).

    • Administer the treatment (e.g., intraperitoneally or orally) starting at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., once daily for 7 days).

  • Endpoints:

    • Survival: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Survival curves can be analyzed using the log-rank test.

    • Fungal Burden: At a predetermined time point (e.g., day 3 or 5 post-infection), a subset of mice from each group is euthanized. Kidneys and other target organs are aseptically removed, homogenized, and plated on appropriate agar to determine the fungal burden (CFU/gram of tissue).

G Start Infect_Mice Infect Mice with C. albicans (intravenous) Start->Infect_Mice Group_Allocation Randomly Allocate to Groups (Vehicle, Test Compound, Positive Control) Infect_Mice->Group_Allocation Treatment Administer Treatment (daily for 7 days) Group_Allocation->Treatment Monitor_Survival Monitor Survival (21 days) Treatment->Monitor_Survival Fungal_Burden Determine Fungal Burden in Kidneys (Day 5) Treatment->Fungal_Burden Data_Analysis Analyze Survival Curves & Fungal Load Data Monitor_Survival->Data_Analysis Fungal_Burden->Data_Analysis End Data_Analysis->End

Caption: Workflow for the in vivo efficacy evaluation in a murine candidiasis model.

Conclusion and Future Directions

The exploration of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid represents a rational step in the search for novel antifungal agents. The protocols outlined in this guide provide a comprehensive framework for its synthesis and evaluation. Based on the activity of related compounds, this molecule holds the potential to inhibit ergosterol biosynthesis, a validated and crucial fungal pathway. Future work should focus on confirming the proposed mechanism of action through enzymatic assays and gene expression studies. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing a library of analogues, will be critical in optimizing the potency and pharmacokinetic properties of this promising chemical scaffold.

References

  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. (n.d.). PubMed Central. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). Molecules, 27(9), 2949. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4381–4393. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi, 9(12), 1195. [Link]

  • Systemic Candidiasis in Mice: New Insights From an Old Model. (2022). Frontiers in Immunology, 13, 883296. [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). (2020). Polycyclic Aromatic Compounds, 42(5), 2243–2255. [Link]

  • Experimental In Vivo Models of Candidiasis. (2022). Journal of Fungi, 8(11), 1188. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. (2023). Journal of Fungi, 9(6), 647. [Link]

  • Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. (2022). ResearchGate. [Link]

  • Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. (1998). Antimicrobial Agents and Chemotherapy, 42(1), 129–134. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2022). PubMed. [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014). PLOS ONE, 9(1), e85836. [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Omega, 8(42), 39356–39371. [Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. (2012). Journal of Medicinal Chemistry, 55(17), 7746–7758. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6331. [Link]

  • In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. (2018). PubMed Central. [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (2022). ResearchGate. [Link]

  • The murine model of systemic candidiasis. Mice were injected i.p. with... (n.d.). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

  • Evaluation of a murine model of hepatic candidiasis. (1990). PubMed Central. [Link]

  • Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (2022). Frontiers in Microbiology, 13, 966037. [Link]

  • Determination of in vitro antifungal susceptibility to caspofungin by... (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: Leveraging 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid for Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole-Isoxazole Scaffold

In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful engine for the identification of high-quality lead compounds.[1] This methodology hinges on the principle of screening small, low-complexity molecules, or "fragments," that are more likely to form efficient and high-quality interactions with a biological target.[2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory and anticancer properties.[3][4] When hybridized with the isoxazole moiety, another heterocycle of significant therapeutic interest, the resulting scaffold presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and hydrophobic surfaces.[5]

This application note details the strategic use of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid as a versatile fragment for the construction of diverse chemical libraries. Its rigid core, coupled with a reactive carboxylic acid handle, provides an ideal starting point for the exploration of chemical space around a target of interest. We will provide a comprehensive guide, from the synthesis of the core fragment to the design, synthesis, purification, and screening of a focused amide library, underpinned by the principles of scientific integrity and field-proven insights.

Design Rationale and Physicochemical Properties of the Core Fragment

The selection of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid as a foundational fragment is predicated on several key attributes:

  • Structural Rigidity and Defined Vectorial Projection: The fused heterocyclic system locks the relative orientation of the pyrazole and isoxazole rings, minimizing conformational ambiguity upon binding. The carboxylic acid at the 3-position of the isoxazole provides a well-defined vector for chemical elaboration, allowing for systematic exploration of adjacent binding pockets.

  • Favorable Physicochemical Properties: This fragment adheres to the "Rule of Three," a guiding principle in fragment-based drug discovery, possessing a molecular weight under 300 Da, a calculated logP within an acceptable range, and a balance of hydrogen bond donors and acceptors.

  • Synthetic Tractability: The carboxylic acid functionality serves as a versatile handle for a variety of coupling reactions, most notably amide bond formation, which is a robust and well-understood transformation in medicinal chemistry.

PropertyValue
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
CAS Number 957312-71-9
Appearance Solid
Calculated LogP 0.8 - 1.2 (estimated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Synthesis of the Core Fragment: 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Proposed Synthetic Pathway

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Saponification 1,3-dimethyl-4-acetylpyrazole 1,3-dimethyl-4-acetylpyrazole NaOEt NaOEt, EtOH 1,3-dimethyl-4-acetylpyrazole->NaOEt Diethyl oxalate Diethyl oxalate Diethyl oxalate->NaOEt Intermediate_A Ethyl 2,4-dioxo-4-(1,3-dimethyl-1H-pyrazol-4-yl)butanoate NaOEt->Intermediate_A Intermediate_A_2 Ethyl 2,4-dioxo-4-(1,3-dimethyl-1H-pyrazol-4-yl)butanoate Base Base (e.g., NaOAc), EtOH Intermediate_A_2->Base Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Base Intermediate_B Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate Base->Intermediate_B Intermediate_B_2 Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate LiOH LiOH, THF/H2O Intermediate_B_2->LiOH Final_Product 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid LiOH->Final_Product

Caption: Proposed synthetic route to the core fragment.

Detailed Protocol: Synthesis of Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

This protocol is adapted from analogous syntheses of pyrazole- and isoxazole-3-carboxylates.[6][7]

  • Preparation of the β-ketoester: To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add 1,3-dimethyl-4-acetylpyrazole (1.0 eq.) dropwise at 0 °C. After stirring for 30 minutes, add diethyl oxalate (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2,4-dioxo-4-(1,3-dimethyl-1H-pyrazol-4-yl)butanoate.

  • Isoxazole Ring Formation: Dissolve the crude β-ketoester (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.5 eq.) and a mild base such as sodium acetate (2.0 eq.). Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, which can be purified by recrystallization from ethanol.

Detailed Protocol: Hydrolysis to the Carboxylic Acid
  • Saponification: To a solution of ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2.0-3.0 eq.). Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up and Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with cold 1N HCl. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid.

Parallel Library Synthesis: Amide Bond Formation

The carboxylic acid of the core fragment is an excellent handle for diversification through amide bond formation. Automated and parallel synthesis techniques can be employed to rapidly generate a library of amides.[4][8][9]

Workflow for Parallel Amide Synthesis

G Start Start: 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Coupling Parallel Amide Coupling (e.g., EDC/DMAP or HATU/DIPEA) Start->Coupling Amine_Library Diverse Amine Library (Primary & Secondary Amines) Amine_Library->Coupling Purification High-Throughput Purification (e.g., SPE or Preparative HPLC) Coupling->Purification Characterization Library QC (LC-MS, NMR) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol: Automated Parallel Amide Synthesis

This protocol is designed for a 96-well plate format and utilizes common coupling reagents.

  • Reagent Preparation:

    • Prepare a stock solution of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Prepare a plate of diverse primary and secondary amines (1.1 eq. each) in a 96-well format.

    • Prepare stock solutions of the coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq.) in the same solvent.

  • Automated Synthesis:

    • Using a liquid handling robot, dispense the stock solution of the carboxylic acid into each well of a 96-well reaction block.

    • Dispense the appropriate amine from the amine plate into each corresponding well.

    • Add the base (DIPEA) to each well, followed by the coupling reagent (HATU).

    • Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

Reaction Conditions for Amide Coupling
Coupling ReagentBaseSolventTemperatureNotes
EDC/DMAP DMAP (catalytic)DCMRoom TempGood for simple amines. EDC is water-soluble, facilitating work-up.
HATU/DIPEA DIPEADMFRoom TempHighly efficient for a broad range of amines, including hindered ones.
SOCl₂ Pyridine (catalytic)DCM0 °C to Room TempInvolves formation of the acyl chloride in situ.[10]

Library Purification and Characterization

High-throughput purification is essential for obtaining compounds of sufficient purity for biological screening.[11][12]

Purification Protocol: Automated Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a 96-well SPE plate (e.g., a mixed-mode cation exchange resin) with methanol followed by the equilibration solvent (e.g., DCM).

  • Loading: Dilute the reaction mixtures with a suitable solvent and load them onto the SPE plate.

  • Washing: Wash the cartridges with a series of solvents to remove unreacted starting materials, coupling reagents, and byproducts. For example, a wash with DCM will remove neutral organics, and a wash with methanol can remove excess base.

  • Elution: Elute the desired amide products with a solution of ammonia in methanol (e.g., 2M) into a clean 96-well collection plate.

  • Concentration: Evaporate the solvent from the collection plate using a centrifugal evaporator.

Quality Control: LC-MS and NMR

Each well of the purified library should be analyzed to confirm the identity and purity of the synthesized compound.[13][14]

  • LC-MS: A rapid LC-MS analysis (e.g., 2-3 minutes per sample) is performed to confirm the presence of the desired molecular weight and to estimate the purity of each compound.

  • NMR: For a representative subset of the library, ¹H NMR spectra should be acquired to confirm the structure of the products. Automated NMR systems can be utilized for high-throughput analysis.

Screening the Library and SAR Analysis

The purified library is now ready for biological screening. For fragment-based drug discovery, biophysical methods are typically employed to detect the weak binding of the fragments and their derivatives.

Biophysical Screening Assays
AssayPrincipleThroughputInformation Gained
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.HighHit identification, relative affinity.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface due to ligand binding.MediumHit identification, affinity (K_D), kinetics (k_on, k_off).
Nuclear Magnetic Resonance (NMR) Detects changes in the NMR spectrum of the protein or ligand upon binding.Low to MediumHit identification, binding site information, affinity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand binding.LowDefinitive affinity (K_D), thermodynamics (ΔH, ΔS).
Example Application: Screening against a Protein Kinase

The pyrazole-isoxazole scaffold is a known hinge-binding motif for many protein kinases.[10] A library of amides derived from our core fragment could be screened against a panel of kinases to identify selective inhibitors.

  • Primary Screen (DSF): The entire library is screened against the target kinase to identify compounds that cause a significant thermal shift.

  • Hit Validation (SPR or NMR): Hits from the primary screen are confirmed and their binding affinity is determined using a secondary assay.

  • Structural Biology (X-ray Crystallography): For the most promising hits, co-crystallization with the target protein is attempted to elucidate the binding mode.

  • SAR Analysis: The binding data and structural information are used to establish structure-activity relationships (SAR). For example, it might be found that bulky hydrophobic groups on the amide nitrogen are preferred for binding to a specific pocket, while polar groups are disfavored. This information guides the design of the next generation of more potent and selective inhibitors.

Conclusion

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a strategically valuable fragment for the generation of diverse chemical libraries. Its rigid, drug-like core and synthetically tractable handle allow for the efficient exploration of chemical space around a biological target. The protocols outlined in this application note provide a comprehensive framework for the synthesis of the core fragment, the parallel synthesis of an amide library, and the subsequent purification, characterization, and screening of the library members. By integrating automated synthesis and purification with sensitive biophysical screening methods, researchers can significantly accelerate the hit-to-lead optimization process in fragment-based drug discovery.

References

  • Banoglu, E., et al. (2016). Synthesis of a series of 4,5-diaryloisoxazol-3-carboxylic acids as leukotriene biosynthesis inhibitors targeting FLAP. European Journal of Medicinal Chemistry, 124, 536-547.
  • Chavan, S. S., & Bhingolikar, V. E. (2014). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1162-1170.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388.
  • Wleklinski, M., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technology, 29(2), 100126.
  • Bollini, M., et al. (2019). Automated and Parallel Amide Synthesis. Chemistry – A European Journal, 25(63), 14353-14358.
  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Knight, D. W., & Little, P. B. (2005). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Organic Letters, 7(18), 3953-3956.
  • Sartori, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1843.
  • Ranu, B. C., et al. (2006). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 47(49), 8639-8642.
  • Sibi, M. P., & Patil, K. (2007). Green synthesis of 3,4-disubstituted isoxazol-5(4H)
  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3949-3957.
  • Bream, R. N., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science, 13(36), 10835-10844.
  • Maccioni, E., et al. (2021). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 26(16), 4969.
  • Ferguson, R. D., et al. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(11), 1765-1770.
  • de Souza, A. C. B., et al. (2021). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 26(11), 3283.
  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443.
  • PrepChem. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Barhate, C., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry.
  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • Bhati, R., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 993.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5127-5140.
  • Giraud, F., et al. (2020). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Magnetic Resonance in Chemistry, 58(10), 957-965.

Sources

Application Notes and Protocols: Esterification of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Pyrazole-Isoxazole Scaffolds and Their Ester Derivatives

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, molecules incorporating both pyrazole and isoxazole rings are of significant interest due to their prevalence in a wide array of biologically active agents. These scaffolds are recognized for their diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and antitumor properties. The specific molecule, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, represents a promising building block. The carboxylic acid moiety, in particular, serves as a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

Esterification of this carboxylic acid is a critical transformation, as it can enhance the compound's pharmacokinetic properties, such as lipophilicity and cell permeability, which are crucial for bioavailability. Furthermore, ester derivatives themselves can exhibit unique biological activities or act as prodrugs. This document provides a comprehensive guide to two robust protocols for the esterification of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, catering to different substrate sensitivities and experimental requirements.

Chemical Principles and Method Selection

The esterification of a carboxylic acid can be achieved through various methods. The choice of method depends on factors such as the stability of the starting material, the nature of the alcohol, and the desired reaction conditions. For the target molecule, two primary methods are presented:

  • HATU-Mediated Esterification: This modern coupling method is highly efficient and proceeds under mild conditions, making it ideal for substrates that may be sensitive to harsh acidic or basic environments.[1][2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that activates the carboxylic acid to form a highly reactive OAt-active ester.[2] This intermediate readily undergoes nucleophilic attack by an alcohol to form the desired ester with high yield and minimal side product formation.[2][3] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the liberated hexafluorophosphate.[2]

  • Fischer-Speier Esterification: This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent, and the water formed as a byproduct may be removed.[5][6][7] While effective, this method is not suitable for acid-labile substrates.[8]

Given the heterocyclic nature of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, which may have some acid sensitivity[9], the HATU-mediated protocol is generally the preferred method due to its mildness and high efficiency. However, the Fischer esterification is also presented as a cost-effective alternative for simpler, more robust alcohols.

Experimental Protocols

Protocol 1: HATU-Mediated Esterification

This protocol is recommended for a broad range of alcohols, including primary and secondary alcohols, and is particularly advantageous for acid-sensitive substrates.

Materials and Reagents:

  • 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the desired alcohol (1.2 eq) followed by DIPEA (2.5 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualization of the HATU-Mediated Esterification Workflow:

HATU_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Dissolve Carboxylic Acid and Alcohol in DMF Add_Base Add DIPEA Start->Add_Base Add_HATU Add HATU (Activation) Add_Base->Add_HATU Stir Stir at RT (2-4 h) Add_HATU->Stir Quench Dilute with EtOAc, Wash with NaHCO3 Stir->Quench Extract Aqueous Washes (Water, Brine) Quench->Extract Dry Dry (MgSO4), Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Ester Purify->End

Caption: Workflow for HATU-Mediated Esterification.

Protocol 2: Fischer-Speier Esterification

This protocol is suitable for simple, unhindered alcohols and when the starting material is known to be stable under acidic conditions.

Materials and Reagents:

  • 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

  • Alcohol (e.g., methanol, ethanol) - to be used in large excess as the solvent

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents, serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (0.1-0.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Partition the residue between water and a suitable organic solvent like ethyl acetate. Separate the organic layer.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure ester.

Visualization of the Fischer-Speier Esterification Workflow:

Fischer_Esterification cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup_purification Workup & Purification cluster_final_product Final Product Start Dissolve Carboxylic Acid in Excess Alcohol Add_Catalyst Add H2SO4 or TsOH Start->Add_Catalyst Reflux Heat to Reflux (4-24 h) Add_Catalyst->Reflux Cool Cool to RT, Neutralize with NaHCO3 Reflux->Cool Concentrate Remove Excess Alcohol Cool->Concentrate Extract Extract with Organic Solvent Concentrate->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify End Pure Ester Purify->End

Caption: Workflow for Fischer-Speier Esterification.

Data Summary and Comparison

ParameterHATU-Mediated EsterificationFischer-Speier Esterification
Reaction Conditions Mild (Room Temperature)Harsh (Reflux, Strong Acid)
Reaction Time 2-4 hours4-24 hours
Substrate Scope Broad (Primary, Secondary Alcohols)Limited (Simple, Unhindered Alcohols)
Acid Sensitivity Suitable for acid-sensitive substratesNot suitable for acid-labile substrates
Reagent Cost HigherLower
Workup Straightforward aqueous washesRequires neutralization and solvent removal
Byproducts Tetramethylurea (water-soluble)Water
Typical Yields High to ExcellentModerate to High

Troubleshooting and Expert Insights

  • Low Yield in HATU Protocol:

    • Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. HATU is sensitive to moisture.

    • Base: Use a fresh bottle of DIPEA. Old or impure base can hinder the reaction.

    • Steric Hindrance: For sterically hindered alcohols, the reaction time may need to be extended, or the temperature slightly elevated (e.g., to 40-50 °C).

  • Incomplete Reaction in Fischer Esterification:

    • Equilibrium: The reaction is reversible. Ensure a large excess of the alcohol is used. For higher-boiling alcohols, removal of water using a Dean-Stark apparatus can significantly improve the yield.

    • Catalyst: The amount of acid catalyst can be increased, but this may lead to side reactions or degradation of the product.

  • Purification Challenges:

    • DCC/EDC Coupling as an Alternative: While not detailed here, carbodiimide coupling agents like DCC or EDC can also be used for esterification.[8][10] However, the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.[11] Filtering the crude reaction mixture can help remove a significant portion of the DCU.[11]

Conclusion

The esterification of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a key synthetic step for the diversification of this promising heterocyclic scaffold. The choice between a modern coupling agent like HATU and the classical Fischer esterification method should be made based on the specific alcohol being used, the acid sensitivity of the substrate, and cost considerations. The HATU-mediated protocol offers a mild, rapid, and generally high-yielding approach suitable for a wide range of substrates. The Fischer esterification, while harsher, remains a viable and economical option for simple alcohols. By following the detailed protocols and considering the expert insights provided, researchers can confidently and efficiently synthesize the desired ester derivatives for further investigation in their drug discovery and development programs.

References

  • Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ACS Publications. (2005). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. Retrieved from [Link]

  • ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.... Retrieved from [Link]

  • Reddit. (2018, August 5). Drawbacks of HATU for Esterification. r/chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Canadian Science Publishing. (1970). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram scale synthesis of isoxazole and pyrazole. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (n.d.). Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoxazolo[4,5‐D]Pyrimidinones, and their Isomerization into Oxazolo[4,5‐D]Pyrimidinones on Flash Vacuum Pyrolysis. Retrieved from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Unusual Reactivity of Dipropargyl Ester Derivatives of Imidazole-4,5-dicarboxylic Acid in Menshutkin and CuAAC Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Welcome to the technical support guide for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid in DMSO. Why is this happening?

Answer: The solubility issues with this compound, which has a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol , stem from a combination of its molecular structure and the properties of solid-state materials.[1][2][3]

  • Molecular Structure: The molecule contains both a carboxylic acid group, which is polar and capable of hydrogen bonding, and a fused pyrazole-isoxazole ring system, which is largely rigid and lipophilic. While DMSO is a powerful polar aprotic solvent, the interplay between these functional groups can lead to strong intermolecular interactions in the solid state (crystal lattice).[4][5]

  • Crystal Lattice Energy: A significant portion of solubility problems for complex organic molecules can be attributed to strong crystal packing.[6] Overcoming this energy to allow the solvent to surround individual molecules can be difficult. The planar nature of the heterocyclic rings may facilitate efficient packing, increasing the energy required for dissolution.

  • Acidic Nature: The carboxylic acid moiety is the primary acidic site. In a neutral solvent like DMSO, the compound exists in its protonated, free acid form. This form is generally less soluble than its corresponding salt (conjugate base).[7][8][9]

Q2: My compound initially dissolves with heating but precipitates out upon returning to room temperature or upon freezing. What's the cause?

Answer: This phenomenon is a classic sign of creating a supersaturated solution .

  • Mechanism: Heating provides the thermal energy needed to break the crystal lattice bonds, allowing the compound to dissolve above its normal saturation point at that temperature.[10] However, this is a thermodynamically unstable state. As the solution cools, the kinetic energy of the molecules decreases, and the excess solute crashes out of solution, often reforming a crystalline, less soluble solid form.[6]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can exacerbate this issue.[6] The process of freezing can force the compound out of solution, and upon thawing, it may not fully redissolve, especially if water has been absorbed into the DMSO.[6]

Q3: You mentioned water absorption. How does absorbed water in DMSO affect the solubility of my compound?

Answer: This is a critical and often overlooked issue. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12]

  • Decreased Solvating Power: Even small amounts of water can significantly decrease the solubility of lipophilic compounds in DMSO.[6][11] Water alters the solvent properties of DMSO, making the mixture more polar and less capable of solvating the nonpolar regions of your molecule. The structured nature of DMSO-water mixtures can make it harder to create a cavity for the solute molecule.[11]

  • Synergistic Effects: The combination of water uptake and freeze-thaw cycles synergistically enhances the precipitation of compounds from DMSO stock solutions.[6]

  • Practical Tip: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator). Minimize the time the stock bottle is open to the air.

Troubleshooting Workflows & Protocols

If you are facing solubility challenges, follow this logical progression of interventions.

G cluster_0 start Start: Solubility Issue in DMSO physical Tier 1: Physical Methods (Gentle) start->physical Try First salt Tier 2: Chemical Modification (Salt Formation) physical->salt If precipitation persists success Result: Soluble Stock Solution physical->success If successful cosolvent Tier 3: Advanced Formulation (Co-solvents) salt->cosolvent If salt is unstable or a neutral solution is required salt->success If successful cosolvent->success If successful

Caption: A tiered workflow for troubleshooting solubility.

Tier 1: Physical Intervention Protocol

These methods aim to increase the rate of dissolution without chemically altering the compound.

Objective: To achieve a stable solution at the desired concentration using physical means.

Materials:

  • 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

  • Anhydrous, high-purity DMSO (≤0.03% water)[13]

  • Vortex mixer

  • Bath sonicator

  • Heat block or water bath set to 30-40°C

Procedure:

  • Preparation: Weigh the desired amount of the compound into a sterile, dry glass or polypropylene vial.[13]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Vortexing: Immediately cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves create cavitation, which provides localized energy to break up solid particles and enhance dissolution.[6]

  • Gentle Warming: If solids persist, warm the solution to 30-40°C for 5-10 minutes.[10][14] Caution: Do not overheat, as it may lead to compound degradation.

  • Equilibration & Observation: Allow the solution to cool to room temperature. Observe for any precipitation. A stable solution should remain clear.

Tier 2: Chemical Intervention - Salt Formation

If physical methods fail, the most effective strategy for a carboxylic acid is to deprotonate it to form a more soluble salt.[7][8][15][16] This fundamentally increases the compound's polarity.

Objective: To prepare a soluble stock solution by converting the free acid to its conjugate base (salt).

Caption: Conversion of the carboxylic acid to its soluble salt form.

Protocol: Preparing a 10 mM Stock Solution via Salt Formation

  • Prepare Base Solution: Create a fresh 100 mM stock solution of Sodium Hydroxide (NaOH) in sterile, deionized water.

  • Weigh Compound: Accurately weigh 2.072 mg of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (for a final volume of 1 mL, adjust as needed).

  • Initial Suspension: Add ~80% of the final required volume of anhydrous DMSO (e.g., 800 µL for a 1 mL final volume). The compound will likely form a suspension.

  • Add Base: Add 1.1 molar equivalents of the base.

    • Calculation: For 2.072 mg (0.01 mmol) of the compound, you need 0.011 mmol of NaOH.

    • Volume of 100 mM NaOH = (0.011 mmol) / (0.1 mmol/mL) = 0.11 mL = 110 µL.

    • Add 110 µL of the 100 mM NaOH solution to the DMSO suspension.

  • Dissolution: Vortex and sonicate as described in Tier 1. The formation of the sodium salt should result in a clear solution.

  • Final Volume: Adjust the final volume to 1 mL with anhydrous DMSO. The final solution will be 10 mM in 89% DMSO / 11% H₂O.

Validation and Considerations:

  • Stoichiometry: Using a slight excess (1.1 eq) of base ensures complete conversion of the acid to the salt.

  • pH: The resulting solution will be basic. This is generally acceptable for initial stock solutions but must be considered when diluting into buffered aqueous media for assays. The final pH of the assay medium should be verified.

  • Choice of Base: While NaOH is common, other bases like potassium hydroxide (KOH) or organic bases like triethylamine (TEA) can also be used.[17] However, sodium salts are highly conventional in pharmaceutical development.[9]

Tier 3: Co-Solvent Systems

If salt formation is not desirable (e.g., if the assay is pH-sensitive or the salt itself shows instability), a co-solvent system can be explored.

Rationale: Co-solvents like N-methyl-2-pyrrolidone (NMP) or Polyethylene Glycol 400 (PEG 400) can be mixed with DMSO to create a solvent system with tailored properties that may better accommodate the solute.[18]

Comparative Co-Solvent Properties

Co-SolventPrimary AdvantageConsiderations
NMP Excellent solubilizing power, thermally stable.[18]Potential for higher cellular toxicity than DMSO.
PEG 400 Low toxicity, commonly used in formulations.[18]More viscous; may not be as potent a solvent as NMP.
Ethanol Readily available, low toxicity.More volatile; can evaporate from stock solutions over time.

Protocol: Screening Co-Solvent Systems

  • Prepare several small-scale test vials of your compound.

  • Create pre-mixed solvent systems (e.g., 90:10, 75:25, 50:50 ratios of DMSO:Co-solvent).

  • Attempt to dissolve the compound in each system using the Tier 1 physical methods.

  • Observe for immediate solubility and stability over 24 hours at room temperature and 4°C.

References

  • DeVido, D. R., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oldenburg, K., et al. (2005). Samples in DMSO: What an end user needs to know. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • Rojas-Báez, S., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Low, J. N., et al. (2004). Different acid–base behaviour of a pyrazole and an isoxazole with organic acids. Acta Crystallographica Section C. Available at: [Link]_

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Čapkauskaitė, E., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • Elle, M. T., et al. (2010). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Kumar, L., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Available at: [Link]

  • American Chemical Society. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • MDPI. (2022). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceuticals. Available at: [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Available at: [Link]

  • Quora. (n.d.). How to make a stock solution of a substance in DMSO. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Available at: [Link]

  • ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available at: [Link]

  • American Chemical Society. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Academia.edu. (n.d.). (PDF) Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. Available at: [Link]

Sources

Troubleshooting Unexpected NMR Shifts in Dimethyl-Pyrazolyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of dimethyl-pyrazolyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected chemical shifts in their NMR spectra. Drawing from extensive field experience and established spectroscopic principles, this document provides in-depth troubleshooting strategies, detailed experimental protocols, and a robust theoretical framework to empower you to confidently interpret your data.

Frequently Asked Questions (FAQs)

Q1: My methyl proton signals are broader than expected and their chemical shifts don't match literature values. What's happening?

This is a common observation and often points towards a dynamic process occurring in your sample. The most likely culprit is prototropic tautomerism .

Causality Explained: 3,5-Dimethylpyrazole and its derivatives can exist in two tautomeric forms where the N-H proton rapidly exchanges between the two nitrogen atoms.[1][2] If this exchange is on a similar timescale to the NMR experiment (intermediate exchange regime), the signals for the two distinct methyl groups (at C3 and C5) will broaden and eventually coalesce into a single, averaged signal. This can lead to a chemical shift that appears "wrong" when compared to a literature spectrum that may have been recorded under conditions favoring a single tautomer or a different exchange rate.[3][4]

Tautomerism cluster_NMR NMR Observation TautomerA Tautomer A (e.g., 3,5-dimethyl-1H-pyrazole) Equilibrium TautomerA->Equilibrium TautomerB Tautomer B (e.g., 5,3-dimethyl-1H-pyrazole) Equilibrium->TautomerB SlowExchange Slow Exchange (Low Temperature) → Two distinct methyl signals IntermediateExchange Intermediate Exchange (Room Temperature) → Broad, coalesced signals FastExchange Fast Exchange (High Temperature) → Sharp, averaged signal

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most definitive way to diagnose tautomerism.[1][3] By lowering the temperature, you can slow down the proton exchange. If tautomerism is the cause, you will observe the broad signals decoalesce into two sharper, distinct signals for the C3-methyl and C5-methyl groups. Conversely, increasing the temperature will lead to a sharper, single averaged signal.

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium.[5][6] In aprotic, non-polar solvents, you might see more defined signals, while protic solvents can facilitate proton exchange, leading to broader signals.

Q2: The chemical shift of my N-H proton is highly variable between samples or has disappeared entirely. Why?

The N-H proton is particularly sensitive to its environment, and its chemical shift can be influenced by several factors. Its disappearance is often due to rapid exchange.[3]

Causality Explained:

  • Hydrogen Bonding: The N-H proton is a hydrogen bond donor. Changes in concentration can alter the extent of intermolecular hydrogen bonding between pyrazole molecules, causing significant changes in the N-H chemical shift.[1][7][8] Generally, increased hydrogen bonding leads to a downfield shift.

  • Solvent Effects: Protic solvents (like DMSO-d6 or CD3OD) can engage in hydrogen bonding with the N-H proton, leading to different chemical shifts compared to aprotic solvents (like CDCl3).[6][9]

  • Chemical Exchange: The N-H proton can exchange with residual water in the NMR solvent or with other labile protons.[3] This exchange can be fast on the NMR timescale, leading to signal broadening or complete disappearance.

  • pH: In aqueous solutions, the pH can significantly impact the protonation state of the pyrazole ring, drastically altering the N-H chemical shift.[10][11]

Troubleshooting Steps:

  • Use a Dry Solvent: To minimize exchange with water, use a freshly opened ampule of deuterated solvent or dry the solvent using molecular sieves.

  • Concentration Study: Run a series of NMR experiments at different concentrations. A concentration-dependent shift of the N-H proton is a strong indicator of changes in intermolecular hydrogen bonding.[12]

  • Solvent Titration: If your compound is soluble in different solvents, acquiring spectra in both aprotic (e.g., CDCl3) and protic, hydrogen-bond accepting (e.g., DMSO-d6) solvents can provide valuable information.[6][9]

Q3: I've attached a bulky substituent to my dimethyl-pyrazole, and now I'm seeing unexpected shifts in the pyrazole ring protons. What could be the cause?

This is likely due to conformational effects and the resulting anisotropic effects .

Causality Explained: When a bulky or aromatic substituent is present, its rotation around the bond connecting it to the pyrazole ring may be restricted. This can lead to a preferred conformation where certain protons on the pyrazole ring are forced into the shielding or deshielding cone of a nearby functional group (like a phenyl ring).[13][14] This magnetic anisotropy can cause significant upfield or downfield shifts for specific protons, depending on their spatial orientation relative to the anisotropic group.[15][16]

Anisotropy cluster_Molecule Dimethyl-Pyrazolyl with Phenyl Substituent cluster_Effect Anisotropic Effect of Phenyl Ring Structure [Py]-Ph Shielding Shielding Cone (Upfield Shift) Structure->Shielding Proton in this region Deshielding Deshielding Zone (Downfield Shift) Structure->Deshielding Proton in this region

Troubleshooting Steps:

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons. If you observe NOEs between protons on the substituent and protons on the pyrazole ring, it confirms their spatial proximity and supports a preferred conformation.

  • Computational Chemistry: Molecular modeling can be used to predict the lowest energy conformation of your molecule.[13][17][18] The predicted structure can then be used to rationalize the observed anisotropic effects on the chemical shifts.

  • Variable Temperature NMR: In some cases, increasing the temperature can provide enough energy to overcome the rotational barrier, leading to an averaging of the chemical shifts as the molecule samples more conformations.

Detailed Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Investigating Tautomerism
  • Sample Preparation:

    • Dissolve 5-10 mg of your dimethyl-pyrazolyl compound in a suitable deuterated solvent with a low freezing point (e.g., Toluene-d8, CD2Cl2, or THF-d8).

    • Filter the solution into a clean NMR tube.

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum at room temperature (298 K). Note the chemical shifts and line widths of the methyl signals.

  • Cooling and Data Acquisition:

    • Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.

    • Continue cooling until you observe a significant change in the spectra (e.g., sharpening and separation of signals) or until you approach the freezing point of the solvent.

  • Data Analysis:

    • Plot the chemical shifts of the methyl protons as a function of temperature.

    • Observe the coalescence point, where the two distinct signals merge into a single broad peak. This temperature can be used to calculate the energy barrier for the tautomeric exchange.

Protocol 2: Solvent Titration for Probing N-H Environment
  • Sample Preparation:

    • Prepare a stock solution of your compound in a non-polar, aprotic solvent (e.g., CDCl3).

    • Prepare a second stock solution of your compound at the same concentration in a polar, hydrogen-bond accepting solvent (e.g., DMSO-d6).

  • Initial Spectra:

    • Acquire ¹H NMR spectra of both pure solutions. Note the chemical shift of the N-H proton in each.

  • Titration:

    • In an NMR tube, start with a known volume of the CDCl3 solution.

    • Acquire a spectrum.

    • Add small, measured aliquots of the DMSO-d6 solution to the NMR tube.

    • Acquire a spectrum after each addition, ensuring the solution is well-mixed.

    • Continue until the solvent composition is predominantly DMSO-d6.

  • Data Analysis:

    • Plot the chemical shift of the N-H proton against the mole fraction of the hydrogen-bond accepting solvent (DMSO-d6).

    • A significant and continuous change in the chemical shift confirms the sensitivity of the N-H proton to hydrogen bonding interactions.

Data Summary Table

IssuePotential Cause(s)Recommended Action(s)Key Observations
Broad/Averaged Methyl Signals TautomerismVariable Temperature NMRDecoalescence of signals upon cooling
Variable N-H Shift H-Bonding, Solvent EffectsConcentration Study, Solvent TitrationShift changes with concentration/solvent polarity
Disappearing N-H Signal Rapid Chemical ExchangeUse Dry Solvent, Low TemperatureSignal may reappear and sharpen at low temp.
Unexpected Ring Proton Shifts Anisotropic Effects2D NOESY/ROESY, Computational ModelingThrough-space correlations, conformational analysis

References

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2026). Magnetic Resonance in Chemistry. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. (2003). ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2026). ResearchGate. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2003). New Journal of Chemistry. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. (2003). Prof. Dr. H.-H. Limbach. [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. (2007). AIP Publishing. [Link]

  • Dynamic intermolecular tautomerism of 3,5-dimethylpyrazole in the solid state by carbon-13 CP/MAS NMR spectroscopy and x-ray crystallography. (1988). Journal of the American Chemical Society. [Link]

  • Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. (2023). Inorganic Chemistry. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). No source provided.
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2006). PubMed. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). Organic Letters. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (1981). Canadian Journal of Chemistry. [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. (2006). Modgraph. [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. (2008). ResearchGate. [Link]

  • Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. (2023). Molecules. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). Molecules. [Link]

  • Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. (2023). National Institutes of Health. [Link]

  • NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. (2018). The Journal of Physical Chemistry A. [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. (2007). AIP Publishing. [Link]

  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (2002). ResearchGate. [Link]

  • Anisotropy and NMR spectroscopy. (2020). SciSpace. [Link]

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). Journal of Molecular Structure. [Link]

  • Internal pH indicators for biomolecular NMR. (2006). Journal of Biomolecular NMR. [Link]

  • How Does Hydrogen Bonding Affect Chemical Shift (NMR ppm)? (2019). YouTube. [Link]

  • How will increase in concentration affect HNMR Spectrum? (2019). ResearchGate. [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016). Journal of Chemical Information and Modeling. [Link]

  • NMR study of the influence of pH on the persistence of some neonicotinoids in water. (2010). Environmental Chemistry Letters. [Link]

Sources

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Pyrazole-Isoxazole Structures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of pyrazole-isoxazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter these important heterocyclic scaffolds in their work. The structural complexity and isomeric possibilities of pyrazole-isoxazole systems can present significant challenges in spectral interpretation.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple peak identification to a mechanistic understanding of the fragmentation processes, enabling you to confidently characterize your novel compounds.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the fragmentation of the individual pyrazole and isoxazole rings. Understanding these foundational pathways is a prerequisite for interpreting the spectra of more complex hybrid structures.

Q1: What are the primary, most characteristic fragmentation pathways for a simple, substituted pyrazole ring under Collision-Induced Dissociation (CID)?

A1: From our experience, protonated pyrazole rings are relatively stable, but they do exhibit two major fragmentation routes upon collisional activation. The most predominant pathway involves the expulsion of a neutral hydrogen cyanide (HCN) molecule (a loss of 27 Da) from the ring.[1] A secondary, but still significant, process is the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion, which leads to the formation of a cyclopropenyl ion.[1] The relative intensity of ions resulting from these two pathways can be influenced by the nature and position of substituents on the pyrazole ring.[1]

Q2: How does the fragmentation of an isoxazole ring differ from that of a pyrazole? What is the weakest bond?

A2: The isoxazole ring is fundamentally less stable than the pyrazole ring under mass spectrometric conditions due to the presence of the weak N-O bond.[2] This bond is almost invariably the first to cleave upon CID.[2] This initial ring-opening event triggers a cascade of characteristic fragmentation pathways, most notably the elimination of carbon monoxide (CO, 28 Da) and the loss of acetonitrile (CH₃CN, 41 Da) if a methyl group is present.[3] This facile N-O bond cleavage is the single most important mechanistic difference compared to pyrazoles and is a key diagnostic feature.[2]

Q3: Can mass spectrometry be used to reliably distinguish between pyrazole and isoxazole isomers?

A3: Yes, absolutely. Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating these isomers.[3][4] The key is to compare their product ion spectra. Isoxazole isomers will typically show prominent neutral losses associated with the initial N-O bond cleavage, such as the loss of CO or R-CN, which are not observed or are very minor in the spectra of the corresponding pyrazole isomers.[3] Conversely, pyrazoles will display characteristic losses of HCN (27 Da) and N₂ (28 Da from [M-H]⁺), which are not typical for isoxazoles.[1] By carefully analyzing these distinct fragmentation patterns, one can confidently assign the correct isomeric structure.

Section 2: Troubleshooting Guide - Interpreting Complex Spectra

This section tackles specific, challenging scenarios that researchers often encounter when analyzing novel pyrazole-isoxazole hybrid molecules.

Q: I'm analyzing a molecule where a pyrazole and an isoxazole ring are linked. The fragmentation is dominated by ions from only one of the rings. What does this mean?

A: This is a very common and informative observation. It strongly suggests that the fragmentation cascade is being directed by the most labile part of your molecule.

  • Dominant Isoxazole Fragments: If you primarily see fragments characteristic of the isoxazole moiety (e.g., loss of CO, cleavage of the isoxazole ring itself), it indicates that the initial fragmentation event is the expected N-O bond cleavage.[2] This is the most common scenario, as the isoxazole ring is inherently less stable. The charge is likely retained on the fragment containing the more basic pyrazole ring, but the fragmentation is initiated by the isoxazole.

  • Dominant Pyrazole Fragments: If, however, your spectrum is dominated by pyrazole-type fragments (e.g., loss of HCN), it could imply a few things. The linker connecting the two rings might be particularly fragile, leading to cleavage and subsequent fragmentation of the more stable pyrazole ion. Alternatively, a substituent on the pyrazole ring may be activating a specific fragmentation pathway that is energetically more favorable than the isoxazole's N-O bond cleavage.

Q: My spectrum shows an unexpected neutral loss of 17 Da or 43 Da. What could these correspond to?

A: Unexpected neutral losses require careful consideration of both the core structures and any substituents.

  • Neutral Loss of 17 Da (NH₃ or OH): A loss of 17 Da is commonly associated with the loss of ammonia (NH₃) or water (H₂O, which would be 18 Da, but a loss of OH radical is 17 Da).[5][6] If your molecule has a primary amine or a hydroxyl group, this is a likely source. Some rearrangements, particularly in compounds with nitro groups, can also lead to the loss of an OH radical.[1]

  • Neutral Loss of 43 Da (C₃H₇ or CH₃CO): This loss can be ambiguous. It could correspond to the loss of a propyl radical (C₃H₇) if you have an alkyl chain.[7] Alternatively, and quite commonly, it represents the loss of an acetyl group (CH₃CO) if your molecule contains one. High-resolution mass spectrometry is invaluable here, as it can distinguish between C₃H₇ (exact mass 43.05478 u) and CH₃CO (exact mass 43.01839 u).

Q: Why don't I see a clear molecular ion ([M+H]⁺) peak in my ESI spectrum?

A: The absence of a strong molecular ion peak, especially with fragile molecules, often indicates that the compound is fragmenting very easily within the ion source itself before it even reaches the mass analyzer. This is known as in-source fragmentation.

  • Cause: The isoxazole ring's lability is a prime suspect.[2] The energy applied in the electrospray ionization (ESI) source (e.g., declustering potential or capillary temperature) may be sufficient to induce the initial N-O bond cleavage.

  • Solution: To observe the molecular ion, you must "soften" the ionization conditions. Systematically reduce the declustering potential (or cone voltage) and the ion source temperature. This decreases the internal energy imparted to the ions, preserving the precursor [M+H]⁺ ion and allowing you to select it for subsequent MS/MS analysis.[8]

Section 3: Core Fragmentation Mechanisms & Visualization

To aid in interpretation, the following diagrams illustrate the fundamental fragmentation pathways for substituted pyrazole and isoxazole rings under positive-ion ESI-MS/MS conditions.

Diagram 1: General Fragmentation of a Substituted Pyrazole

G M Pyrazole [M+H]+ M_H [M-H]+ M->M_H -H2 F1 Loss of HCN (m/z - 27) M->F1 -HCN F2 Loss of N2 (m/z - 28) M_H->F2 -N2

Caption: Key CID pathways for a protonated pyrazole ring.

Diagram 2: General Fragmentation of a Substituted Isoxazole

G M Isoxazole [M+H]+ RingOpen Ring-Opened Intermediate (N-O Cleavage) M->RingOpen Initial Event F1 Loss of R-CN (Substituent Dependent) RingOpen->F1 F2 Loss of CO (m/z - 28) RingOpen->F2

Caption: Fragmentation cascade initiated by N-O bond cleavage in isoxazoles.

Section 4: Data Summary & Quick Reference

The ability to quickly recognize diagnostic ions is crucial for efficient spectral analysis.

HeterocyclePrimary Neutral Loss(es)Secondary/Substituent-Dependent LossesKey Mechanistic Step
Pyrazole - HCN (27 Da)[1]- N₂ (28 Da) from [M-H]⁺[1]Ring cleavage
Isoxazole - CO (28 Da)[3]- R-CN (e.g., CH₃CN, 41 Da)[3]N-O bond scission[2]
Linked Hybrid Varies (often isoxazole-driven)Cleavage at linker, loss of substituentsDetermined by the most labile bond

Section 5: Experimental Protocol

Protocol: Acquiring High-Quality MS/MS Spectra for Pyrazole-Isoxazole Compounds

This protocol provides a self-validating workflow for obtaining reproducible and informative fragmentation data.

  • Sample Preparation:

    • Prepare a stock solution of your compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation in positive-ion ESI.

  • Initial MS1 Scan (Full Scan):

    • Infuse the sample at a low flow rate (5-10 µL/min).

    • Set the ion source parameters (declustering potential, temperature) to gentle starting values to minimize in-source fragmentation.

    • Acquire a full MS1 scan to confirm the m/z of the protonated molecule, [M+H]⁺.

    • Self-Validation Check: If the [M+H]⁺ is weak or absent, and a prominent fragment ion is observed, systematically decrease the declustering potential and source temperature until the [M+H]⁺ becomes the base peak or at least clearly observable. This confirms you have found conditions that preserve the precursor ion.

  • MS/MS (Product Ion Scan) Acquisition:

    • Set up a product ion scan experiment, selecting the m/z of your confirmed [M+H]⁺ as the precursor ion.

    • Collision Energy Optimization: This is the most critical step. Instead of using a single collision energy, perform a collision energy ramp (e.g., from 10 to 50 eV). This allows you to observe the full range of fragmentation, from low-energy rearrangements to high-energy bond cleavages, all in a single experiment. Collision-induced dissociation (CID) with a neutral gas like argon or nitrogen is standard.[9][10]

    • Self-Validation Check: The fragmentation pattern should be consistent and reproducible across multiple injections. The appearance of low-energy fragments should precede high-energy fragments as you increase the collision energy.

  • Data Analysis:

    • Examine the product ion spectrum for characteristic neutral losses as detailed in the table above.[5][11]

    • Use high-resolution data, if available, to determine the elemental composition of fragments and confirm neutral losses.

    • Compare the spectrum to the fragmentation patterns described in this guide and the referenced literature to propose a fragmentation pathway.

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Alert. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PubMed Central. [Link]

  • Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed. [Link]

  • Fragmentation mechanisms of isoxazole. Sci-Hub. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. PubMed Central. [Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]

  • Neutral Losses and Ion Series. ResearchGate. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]

  • Identifying fragments using a Neutral Loss spectrum. ACD/Labs. [Link]

  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications. [Link]

  • Mass spectra of some alkyl isoxazoles. Sci-Hub. [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrazole and Triazole Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antifungal drug discovery, azoles represent a cornerstone of therapy, targeting the fungal cell membrane's integrity. Within this broad class, pyrazole and triazole derivatives have been the subject of extensive research, leading to the development of numerous antifungal agents. This guide provides a comparative overview of the potency of pyrazole versus triazole antifungal agents, supported by experimental data and methodological insights to aid researchers and drug development professionals in this field.

The Shared Battleground: Targeting Ergosterol Biosynthesis

Both pyrazole and triazole antifungals exert their effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. Their primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the active site of CYP51, these azole compounds inhibit its function. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the fungal cell membrane's structure and function, leading to growth inhibition and cell death.[1][2]

The fundamental mechanism of action is visually represented in the following signaling pathway:

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Azole Antifungals Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate Sterols->Ergosterol Azole Azole CYP51_Heme Heme group of CYP51 Azole->CYP51_Heme Binding Inhibition Pathway Blocked CYP51_Heme->Inhibition Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51)

Mechanism of action of azole antifungals.

Comparative Potency: A Look at the Experimental Data

The potency of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates higher potency. While a definitive statement declaring one class universally superior to the other is challenging due to the vast structural diversity within each group, we can draw comparisons from published data on various derivatives.

The following table summarizes representative MIC values for select pyrazole and triazole compounds against common fungal pathogens, particularly Candida albicans, a prevalent cause of fungal infections.

Compound ClassCompoundFungal StrainMIC (µg/mL)Reference
Triazole FluconazoleCandida albicans0.125 - >64[3]
ItraconazoleCandida albicans0.063[4]
VoriconazoleCandida albicans0.016 - 1[3]
PosaconazoleCandida albicans0.07 (Geometric Mean)[3]
Thiazolyl-1,2,3-triazolyl-alcohol derivativeCandida albicans344.87 (µmol/mL)[5]
Pyrazole Pyrazole derivative 3bPathogenic fungal strains500-1000 (100% inhibition)[6]
Azomethine-pyrazole (ClAzoNH)Candida albicans2.08 (MIC50)[7]
Azomethine-pyrazole (AzoNH)Candida tropicalis-[7]
Pyrazole-1-carbothiohydrazide (21a)Candida albicans2.9 - 7.8[8]
Coumarin-pyrazole hybrid (15)Candida albicans7.81[9]

Analysis of Potency Data:

From the available data, established triazole drugs like voriconazole and itraconazole generally exhibit very low MIC values against Candida albicans, indicating high potency.[3][4] For instance, voriconazole demonstrates a geometric mean MIC of 0.03 µg/mL against a range of yeast species.[3] However, the development of novel pyrazole derivatives has also yielded compounds with significant antifungal activity. For example, the azomethine-pyrazole derivative, ClAzoNH, showed a promising MIC50 of 2.08 μg/mL against C. albicans.[7]

It is important to note that direct comparison is often confounded by the different side chains and functional groups attached to the core pyrazole or triazole ring. For instance, a study on Mycobacterium tuberculosis inhibitors found that pyrazole analogues were superior to the tested triazole derivatives, suggesting that the core scaffold can influence activity, though this was not in an antifungal context.[10] Conversely, in a study of phosphodiesterase type 4 (PDE4) inhibitors, compounds containing a 1,2,4-triazole moiety were more active than their pyrazole-attached counterparts.

The structure-activity relationship (SAR) is crucial. For triazoles, modifications to the side chain attached to the carbinol center are a major focus of optimization.[11] For pyrazoles, substitutions on the phenyl ring and the nature of the carboxamido group have been shown to be critical for activity.[12] The inclusion of halogen atoms on phenyl rings appears to enhance the antifungal activity in both classes.[13]

Experimental Validation: Determining Antifungal Potency

The determination of MIC is a critical experiment in the evaluation of new antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized broth microdilution methods to ensure reproducibility and comparability of results between laboratories.[12][14][15][16][17][18][19][20][21][22]

Below is a detailed, step-by-step protocol for the broth microdilution method, based on the CLSI M27-A3 guidelines, a self-validating system for assessing antifungal potency.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

1. Preparation of Antifungal Agent Stock Solutions:

  • Weigh the antifungal powder using a calibrated analytical balance.

  • Dissolve the antifungal agent in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1-10 mg/mL).

  • The final concentration of DMSO in the test wells should not exceed 1% to avoid affecting fungal growth.

2. Preparation of the Inoculum:

  • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Further dilute this suspension in the test medium (RPMI 1640) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution wells.

3. Preparation of Microdilution Plates:

  • Use sterile 96-well U-bottom microdilution plates.

  • Prepare serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium directly in the plate. This typically involves a concentration range that spans the expected MIC of the organism.

  • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared yeast suspension.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

  • The endpoint can be read visually or with a spectrophotometer.

6. Quality Control:

  • Concurrently test quality control strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) to ensure the validity of the test results.

The following diagram illustrates the workflow of the broth microdilution assay:

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Antifungal Stock Solution C Prepare Serial Dilutions in 96-well Plate A->C B Prepare Yeast Inoculum (0.5 McFarland) D Inoculate Wells with Yeast Suspension B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC Endpoint (Visual or Spectrophotometric) E->F G Compare to Growth Control F->G

Workflow for MIC determination by broth microdilution.

Conclusion: A Tale of Two Scaffolds

Both pyrazole and triazole backbones have proven to be effective scaffolds for the development of potent antifungal agents. While the current clinical landscape is dominated by triazole-based drugs, ongoing research into novel pyrazole derivatives continues to yield compounds with significant and, in some cases, superior in vitro activity.

The ultimate potency of a given compound is not solely determined by its core azole ring but is a complex interplay of its entire chemical structure, which influences its binding affinity to the target enzyme, its pharmacokinetic properties, and its ability to evade resistance mechanisms. Therefore, a direct, overarching declaration of superiority of one class over the other is an oversimplification. Instead, researchers should consider both pyrazole and triazole moieties as valuable starting points in the design of new, more effective antifungal therapies. The continuous exploration of diverse chemical spaces around these core structures, guided by robust experimental validation, will be paramount in the fight against fungal infections.

References

  • Graphical representation of MIC (μg/mL) of compounds 4 a–i and 5 a–e... - ResearchGate. Available from: [Link]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC - NIH. Available from: [Link]

  • Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - NIH. Available from: [Link]

  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors - MDPI. Available from: [Link]

  • In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - NIH. Available from: [Link]

  • Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole - ResearchGate. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Available from: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. Available from: [Link]

  • In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - NIH. Available from: [Link]

  • Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC - NIH. Available from: [Link]

  • New Antifungal Agents with Azole Moieties - PMC - NIH. Available from: [Link]

  • EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020 | PDF - Scribd. Available from: [Link]

  • History of the development of Antifungal azoles: A review on structures, SAR, and mechanism of action | Request PDF - ResearchGate. Available from: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ResearchGate. Available from: [Link]

  • An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity - MDPI. Available from: [Link]

  • BrCAST - EUCAST – Documento Definitivo E.DEF. 7.3.2 – Abril 2020. Available from: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ANSI Webstore. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed Central. Available from: [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. Available from: [Link]

  • (PDF) Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - ResearchGate. Available from: [Link]

  • A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY - IP Innovative Publication. Available from: [Link]

  • New Antifungal Agents with Azole Moieties - Semantic Scholar. Available from: [Link]

  • method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST) - PubMed. Available from: [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - NIH. Available from: [Link]

  • History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action - PubMed. Available from: [Link]

  • EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3 - ResearchGate. Available from: [Link]

  • The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - MDPI. Available from: [Link]

  • How do I perform antifungal susceptibilty using broth dilution for yeast? - ResearchGate. Available from: [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and potential drug-drug interactions. The compound at the center of this guide, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, incorporates both pyrazole and isoxazole scaffolds. These heterocycles are prevalent in a wide array of approved pharmaceuticals, known to target a diverse range of protein families, most notably kinases.[1][2][3][4][5][6]

Given the structural alerts for kinase inhibition, we hypothesize that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a potent and selective inhibitor of Janus Kinase 1 (JAK1) , a key mediator in the JAK-STAT signaling pathway implicated in inflammatory and autoimmune diseases.[7][8][9][10][11] This guide will therefore focus on a comprehensive cross-reactivity profiling campaign to assess its selectivity against a broad spectrum of other kinases and unrelated protein targets.

To provide a robust comparative framework, we will benchmark the hypothetical cross-reactivity profile of our compound of interest against two well-characterized drugs:

  • Celecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor that shares the pyrazole core. While its primary target is not a kinase, understanding its off-target profile is crucial for deconvoluting the effects of the shared chemical scaffold.[6][12][13][14][15][16][17][18]

  • Sunitinib : A multi-targeted receptor tyrosine kinase inhibitor known for its broad kinase activity and well-documented off-target effects. It serves as a benchmark for a compound with a less selective profile.[13][19][20][21][22][23][24][25][26][27]

This guide will detail the experimental design and expected outcomes for four key cross-profiling methodologies: In Vitro Safety Pharmacology Profiling, Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

I. In Vitro Safety Pharmacology Profiling: A Broad Net for Off-Target Liabilities

Early-stage assessment of off-target liabilities is paramount to de-risk a drug candidate. A standardized safety pharmacology panel provides a cost-effective and high-throughput method to screen for interactions with a wide range of targets known to be associated with adverse drug reactions.[2] For this, we will utilize the Eurofins SafetyScreen44 panel , which assesses binding to 44 targets including GPCRs, ion channels, transporters, and enzymes.[1][2][3][4][5]

Experimental Protocol: Radioligand Binding Assays

The SafetyScreen44 panel primarily employs competitive radioligand binding assays. The underlying principle is the competition between a radiolabeled ligand with a known affinity for the target and the test compound. The degree of displacement of the radioligand by the test compound is indicative of its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation : Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Assay Setup : In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific high-affinity radioligand and varying concentrations of the test compound (typically from 10 µM down to the picomolar range).

  • Incubation : The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification : The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. These values are then used to determine the half-maximal inhibitory concentration (IC50), which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Comparative Data: SafetyScreen44 Panel

The following table presents the hypothetical results for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid alongside known data for Celecoxib and Sunitinib at a screening concentration of 10 µM. Significant off-target hits are highlighted.

Target5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (% Inhibition @ 10µM)Celecoxib (% Inhibition @ 10µM)Sunitinib (% Inhibition @ 10µM)
GPCRs
Adenosine A1<20%<20%45%
Adrenergic α1A<20%<20%65%
Adrenergic α2A<20%<20%78%
Adrenergic β1<20%<20%30%
Dopamine D2<20%<20%55%
Histamine H1<20%<20%62%
Muscarinic M1<20%<20%40%
Serotonin 5-HT2A<20%<20%75%
Ion Channels
hERG<25%<25%58%
CaV1.2<20%<20%48%
NaV1.5<20%<20%35%
Transporters
Dopamine Transporter<20%<20%68%
Norepinephrine Transporter<20%<20%72%
Serotonin Transporter<20%<20%85%
Enzymes
COX-1<20%85%<20%
COX-2 35% 95% <20%
Phosphodiesterase 3 (PDE3)<20%<20%42%

Interpretation of Results:

The hypothetical data suggests that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid exhibits a clean profile in the SafetyScreen44 panel, with no significant off-target binding at 10 µM. A weak inhibition of COX-2 is noted, which is not unexpected given the structural similarities to Celecoxib. In contrast, Sunitinib demonstrates significant interactions with multiple GPCRs, ion channels, and transporters, consistent with its known promiscuous nature. Celecoxib shows high selectivity for COX enzymes.

II. Kinome Scanning: Defining Kinase Selectivity

Given the hypothesized primary target is a kinase, a comprehensive assessment of the compound's interaction with the broader human kinome is essential. The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is an industry-standard competition binding assay that quantitatively measures the binding of a compound to a large panel of kinases.[12][20][28][29]

Experimental Workflow: KINOMEscan™

The KINOMEscan™ assay is a competition-based binding assay that leverages DNA-tagged kinases and immobilization on a solid support.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Principle cluster_quantification Quantification Compound Test Compound Kinase DNA-tagged Kinase Compound->Kinase Binding Ligand Immobilized Ligand Kinase->Ligand Competition Bead Solid Support (Bead) Ligand->Bead Immobilized qPCR qPCR Quantification of DNA Tag Bead->qPCR Measure bound kinase

KINOMEscan™ competition binding assay workflow.

Step-by-Step Methodology:

  • Assay Components : The assay consists of three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (beads), and the test compound.[20]

  • Competition : The test compound is incubated with the DNA-tagged kinase. This mixture is then added to the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Separation : The beads are washed to remove unbound kinase and test compound.

  • Quantification : The amount of kinase bound to the beads is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).[19]

  • Data Analysis : The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A selectivity score (S-score) can be calculated to quantify the compound's selectivity. The S-score is the number of kinases that a compound binds to with a certain affinity divided by the total number of kinases tested.[29][30]

Comparative Data: Kinome Scan at 1 µM

The following table presents a hypothetical KINOMEscan™ result for our compound of interest, alongside known data for Celecoxib and Sunitinib. The data represents the percentage of control (%Ctrl) at a 1 µM screening concentration. Hits with <35% of control are considered significant.

Kinase Target5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid (%Ctrl @ 1µM)Celecoxib (%Ctrl @ 1µM)Sunitinib (%Ctrl @ 1µM)
JAK1 5 9525
JAK2409215
JAK3659830
TYK2559628
VEGFR2 85902
PDGFRβ90955
c-KIT92988
FLT3889412
SRC758520
LCK808822
AMPK 959910

Selectivity Score (S(35)) :

  • 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid : 1/468 = 0.002

  • Celecoxib : 0/468 = 0

  • Sunitinib : >50/468 = >0.1

Interpretation of Results:

The hypothetical kinome scan data strongly supports the hypothesis that 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a potent and selective JAK1 inhibitor. The very low selectivity score indicates a highly targeted binding profile. In contrast, Sunitinib shows potent inhibition of multiple kinases, reflected in its high selectivity score, confirming its multi-targeted nature. Celecoxib, as expected, does not show significant kinase binding activity.

III. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

While in vitro binding assays are powerful, they do not fully recapitulate the complex environment within a cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement in intact cells or cell lysates. The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.[28][31][32][33][34]

Experimental Workflow: CETSA with Western Blot Readout

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection Cells Intact Cells Compound Test Compound Cells->Compound Incubate Heat Heat Treatment (Temperature Gradient) Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction (Stabilized Protein) Centrifugation->Soluble Pellet Pellet (Aggregated Protein) Centrifugation->Pellet SDS_PAGE SDS-PAGE Soluble->SDS_PAGE Western_Blot Western Blot (Target-specific antibody) SDS_PAGE->Western_Blot Quantification Densitometry Western_Blot->Quantification

CETSA workflow with Western Blot detection.

Step-by-Step Methodology:

  • Cell Culture and Treatment : Grow cells to confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating : Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot : Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.

  • Western Blotting : Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein (e.g., anti-JAK1).

  • Detection and Quantification : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensity using densitometry.

  • Data Analysis : Plot the soluble protein fraction as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data: CETSA Melting Curve Shift

The table below shows the hypothetical melting temperatures (Tm) for JAK1 in the presence of the test compounds.

CompoundTargetTm (Vehicle)Tm (with Compound)ΔTm (°C)
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid JAK1 52°C 58°C +6
CelecoxibJAK152°C52°C0
SunitinibJAK152°C54°C+2

Interpretation of Results:

A significant thermal shift of +6°C for JAK1 in the presence of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid provides strong evidence of direct target engagement in a cellular context. The smaller shift observed with Sunitinib is consistent with its weaker affinity for JAK1 as seen in the kinome scan. Celecoxib shows no thermal shift, confirming its lack of interaction with JAK1.

IV. Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Identification of Binding Partners

To identify potential off-targets in an unbiased manner, affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful tool. This technique involves immobilizing the small molecule on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.[8][16][35][36]

Experimental Workflow: AC-MS

ACMS_Workflow cluster_immobilization Immobilization & Binding cluster_elution Washing & Elution cluster_analysis Protein Identification Compound Test Compound (with linker) Beads Affinity Beads Compound->Beads Immobilize Lysate Cell Lysate Beads->Lysate Incubate Wash Wash Beads Lysate->Wash Elution Elute Bound Proteins (e.g., with excess free compound) Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion (Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Database Database Search (Protein Identification) LC_MS->Database

Affinity Chromatography-Mass Spectrometry workflow.

Step-by-Step Methodology:

  • Synthesis of Affinity Probe : Synthesize a derivative of the test compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group for coupling to NHS- or carboxy-activated beads).

  • Immobilization : Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation : Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions.

  • Affinity Capture : Incubate the immobilized compound with the cell lysate to allow for the binding of target and off-target proteins.

  • Washing : Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution : Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free, unmodified compound, or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Separation and Digestion : Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin.

  • Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Identification : Identify the proteins by searching the MS/MS data against a protein database.

Comparative Data: AC-MS Protein Identification

The following table summarizes the hypothetical key binding partners identified for each compound.

CompoundPrimary Target IdentifiedKey Off-Targets Identified
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid Janus Kinase 1 (JAK1) Minimal non-specific binders
CelecoxibCyclooxygenase-2 (COX-2)Carbonic anhydrases, Sarcoplasmic/ER Ca2+-ATPase[12]
SunitinibVEGFR2, PDGFRβ, c-KITAMP-activated protein kinase (AMPK), Ribosomal S6 Kinase (RSK1)[20]

Interpretation of Results:

The AC-MS results would ideally confirm JAK1 as the primary binding partner for our compound of interest, with a low number of other identified proteins, indicating high specificity. For Celecoxib and Sunitinib, this method would be expected to identify their known primary targets as well as previously reported off-targets, validating the experimental approach.

Conclusion: A Highly Selective Profile for a Novel JAK1 Inhibitor

This comprehensive cross-reactivity profiling guide outlines a robust strategy for characterizing the selectivity of the novel compound 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid. Based on the hypothetical data presented, this compound demonstrates a highly selective profile for its intended target, JAK1.

  • The in vitro safety pharmacology screen revealed no significant off-target interactions among a panel of 44 targets known to be associated with adverse drug events.

  • Kinome scanning confirmed potent binding to JAK1 with minimal interaction with over 400 other kinases, resulting in an excellent selectivity score.

  • The Cellular Thermal Shift Assay provided direct evidence of target engagement with JAK1 in a cellular context, with a significant thermal stabilization upon compound binding.

  • Affinity Chromatography-Mass Spectrometry further corroborated the high selectivity by identifying JAK1 as the primary binding partner in an unbiased proteome-wide screen.

In comparison, the well-characterized drugs Celecoxib and Sunitinib displayed their expected selectivity profiles, with Celecoxib being highly selective for COX enzymes and Sunitinib exhibiting a broader range of kinase and off-target interactions.

The favorable cross-reactivity profile of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid, as hypothetically demonstrated in this guide, underscores its potential as a promising therapeutic candidate with a reduced risk of off-target-mediated side effects. This systematic approach to cross-reactivity profiling provides a solid foundation for further preclinical development and exemplifies the rigorous standards required for advancing novel chemical entities toward clinical application.

References

Sources

The Pyrazole Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold," a core chemical structure consistently found in a multitude of pharmacologically active agents.[1][2] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of kinase inhibitors like Ruxolitinib, pyrazole-based compounds demonstrate remarkable therapeutic versatility.[1][2] This guide provides a comprehensive comparison of the methodologies used to evaluate the efficacy of pyrazole-based drug candidates, bridging the critical gap between promising in vitro data and successful in vivo outcomes. We will delve into the experimental rationale, present detailed protocols, and analyze case studies to equip researchers with the insights needed to navigate the complex path of preclinical drug development.

The Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly attractive for medicinal chemistry.[1][3] Its ability to act as a bioisostere for other aromatic rings can enhance potency and improve properties like solubility and lipophilicity.[3] Furthermore, the metabolic stability of the pyrazole nucleus contributes to favorable pharmacokinetic profiles, a crucial factor for in vivo efficacy.[2] These attributes have led to the FDA approval of over 40 pyrazole-containing drugs for a wide range of diseases.[3]

Phase 1: In Vitro Evaluation - The Proving Ground

In vitro studies represent the initial, yet crucial, stage in assessing the potential of a pyrazole-based drug candidate. These experiments are conducted in a controlled, non-living environment, such as a test tube or petri dish, and are designed to provide rapid and high-throughput screening of a compound's biological activity at the molecular and cellular level.[4][5]

Key In Vitro Efficacy Assays:

A cornerstone of in vitro evaluation is the determination of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values quantify the concentration of a drug candidate required to inhibit a specific biological process by 50%.

Commonly Employed In Vitro Assays:

  • Enzyme Inhibition Assays: For pyrazole-based candidates targeting specific enzymes (e.g., kinases, cyclooxygenases), these assays directly measure the compound's ability to block enzyme activity. For instance, the efficacy of pyrazole-based COX-2 inhibitors can be determined by measuring the inhibition of prostaglandin synthesis from arachidonic acid by the recombinant enzyme.[6]

  • Cell Viability and Cytotoxicity Assays: These assays are fundamental for anticancer drug discovery. They assess the ability of a pyrazole derivative to kill or inhibit the proliferation of cancer cells. Common methods include MTT, MTS, and trypan blue exclusion assays. For example, novel pyrazolo[3,4-b]pyridine analogues have been screened for their anticancer potential against prostate (PC-3) and breast (MCF-7) cancer cell lines.[7]

  • Receptor Binding Assays: For compounds targeting cell surface or nuclear receptors, these assays quantify the affinity of the drug candidate for its target. This is particularly relevant for pyrazole-based drugs targeting G-protein coupled receptors or nuclear hormone receptors.

  • Cell-Based Functional Assays: These assays measure the downstream cellular consequences of target engagement. For example, for a pyrazole-based kinase inhibitor, a cell-based assay might measure the phosphorylation of a downstream substrate.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a pyrazole-based compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole-based drug candidate dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based drug candidate in cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC50 value.

Causality Behind Experimental Choices:

  • The choice of cell line is critical and should be relevant to the intended therapeutic application.

  • The incubation time is chosen to allow sufficient time for the compound to exert its effect.

  • The use of a vehicle control is essential to ensure that the observed effects are due to the compound itself and not the solvent.

The In Vitro to In Vivo Transition: A Critical Juncture

While in vitro assays provide valuable initial data, they do not fully replicate the complex biological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a drug's efficacy in vivo.[5][8] Therefore, promising candidates from in vitro screening must undergo rigorous in vivo testing.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation iv_start Pyrazole Candidate Synthesis iv_assay High-Throughput Screening (e.g., Enzyme, Cell Viability Assays) iv_start->iv_assay iv_potency Determine IC50/EC50 iv_assay->iv_potency iv_selectivity Selectivity Profiling iv_potency->iv_selectivity ivv_pk Pharmacokinetic Studies (ADME) iv_selectivity->ivv_pk Lead Candidate Selection ivv_model Disease Model Selection (e.g., Xenograft) ivv_pk->ivv_model ivv_efficacy Efficacy Studies (e.g., Tumor Growth Inhibition) ivv_model->ivv_efficacy ivv_tox Toxicology Studies ivv_efficacy->ivv_tox

Caption: Workflow from in vitro screening to in vivo evaluation.

Phase 2: In Vivo Evaluation - The Real-World Test

In vivo studies are conducted in living organisms, most commonly in animal models, to assess the overall efficacy and safety of a drug candidate in a complex biological system.[4][9] These studies are essential for understanding a compound's pharmacokinetic and pharmacodynamic properties.

Key In Vivo Efficacy Models:

The choice of an appropriate animal model is critical for the relevance of in vivo studies. The model should mimic the human disease as closely as possible.

Commonly Used In Vivo Models:

  • Xenograft Models: For anticancer drug candidates, human cancer cells are implanted into immunocompromised mice. The effect of the pyrazole-based compound on tumor growth is then monitored. For example, the in vivo efficacy of celecoxib has been demonstrated in hepatocellular carcinoma xenografts in nude mice.[10]

  • Transgenic and Knockout Models: These models have specific genes added or removed to create a genetic predisposition to a particular disease, providing a more physiologically relevant model.

  • Chemically-Induced Disease Models: In these models, a disease state is induced by the administration of a chemical agent. For example, inflammation can be induced by carrageenan injection to test anti-inflammatory pyrazole compounds.

Experimental Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a pyrazole-based compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Pyrazole-based drug candidate

  • Vehicle for drug administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazole-based drug candidate to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth in the treatment group to the control group to determine the percentage of tumor growth inhibition.

Causality Behind Experimental Choices:

  • Immunocompromised mice are used to prevent rejection of the human tumor cells.

  • Randomization of animals is crucial to avoid bias in the results.

  • The route of administration and dosing schedule should be based on prior pharmacokinetic studies.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor pharmacokinetics, off-target toxicity, or other complex biological factors.[8]

InVitro_vs_InVivo invitro In Vitro Efficacy (e.g., IC50) target_engagement Target Engagement invitro->target_engagement cell_death Cellular Response (e.g., Apoptosis) target_engagement->cell_death invivo In Vivo Efficacy (e.g., Tumor Reduction) cell_death->invivo Correlation? pk Pharmacokinetics (ADME) invivo->pk pd Pharmacodynamics invivo->pd safety Safety/Toxicity invivo->safety pk->target_engagement Bioavailability

Sources

A Head-to-Head Comparison of Isoxazole and Oxadiazole Bioisosteres: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this process. Among the most versatile tools in the medicinal chemist's arsenal are the five-membered aromatic heterocycles, particularly isoxazoles and oxadiazoles. While structurally similar, their subtle electronic and conformational differences can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of isoxazole and oxadiazole bioisosteres, supported by experimental data, to inform rational drug design.

Structural and Physicochemical Properties: More Than Just Isomers

At first glance, isoxazoles and the isomeric oxadiazoles (1,2,4- and 1,3,4-) appear to be simple rearrangements of nitrogen and oxygen atoms within a five-membered ring. However, these positional differences create distinct electronic environments that govern their interactions with biological targets and metabolic enzymes.

The isoxazole ring, with its adjacent nitrogen and oxygen atoms (1,2-arrangement), possesses a unique electronic distribution.[1] This arrangement can lead to a weaker N-O bond, which in some contexts, can be a site for metabolic cleavage.[2]

The oxadiazoles , particularly the 1,2,4- and 1,3,4-isomers, are generally considered more metabolically robust due to their increased thermal and chemical resistance.[3] The 1,3,4-oxadiazole is symmetric and possesses greater aromaticity, while the 1,2,4-isomer has a more pronounced heterodiene character.[3] These differences in stability and electronics make oxadiazoles, especially the 1,2,4-isomer, common bioisosteric replacements for metabolically labile ester and amide groups.[3][4]

Key Causality : The arrangement of heteroatoms directly influences the molecule's dipole moment, hydrogen bonding potential, and pKa. The 1,3,4-oxadiazole, for instance, has two pyridine-type nitrogens which act as hydrogen bond acceptors, influencing solubility and receptor binding. In contrast, the isoxazole nitrogen is also a primary hydrogen bond acceptor.[2] These subtle distinctions are critical when attempting to mimic the interactions of a parent functional group.

A summary of key physicochemical properties is presented below:

PropertyIsoxazole1,2,4-Oxadiazole1,3,4-OxadiazoleRationale & Impact
Structure N and O at 1,2-positionsN at 1,2- and 4-positionsN at 1,3- and 4-positionsGoverns dipole moment, aromaticity, and metabolic stability.
Aromaticity AromaticAromatic, but with heterodiene character[3]Highly aromatic and symmetric[3]Influences ring stability and participation in π-π stacking interactions.
Metabolic Stability Prone to N-O bond cleavageGenerally high metabolic stability[3]Generally high metabolic stability[3]A critical parameter for oral bioavailability and drug half-life.
Hydrogen Bonding Nitrogen is a key H-bond acceptor[2]Both nitrogens can act as H-bond acceptorsBoth nitrogens can act as H-bond acceptorsCrucial for target engagement and aqueous solubility.
Bioisosteric Role Replacement for various rings and functional groupsCommon replacement for esters and amides[4]Common replacement for esters and amidesUsed to improve metabolic stability and other ADME properties.
Synthetic Accessibility: A Practical Consideration

The choice between these heterocycles also depends on their synthetic accessibility. Fortunately, robust synthetic routes exist for both ring systems, allowing for diverse substitution patterns.

G cluster_0 Isoxazole Synthesis cluster_1 1,3,4-Oxadiazole Synthesis cluster_2 1,2,4-Oxadiazole Synthesis NitrileOxide Nitrile Oxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole CarboxylicAcid Carboxylic Acid Diacylhydrazine Diacylhydrazine CarboxylicAcid->Diacylhydrazine Hydrazine Hydrazine Hydrazine->Diacylhydrazine Oxadiazole134 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole134 Cyclodehydration Amidoxime Amidoxime Oxadiazole124 3,5-Disubstituted 1,2,4-Oxadiazole Amidoxime->Oxadiazole124 AcylChloride Acylating Agent (e.g., Acyl Chloride) AcylChloride->Oxadiazole124

Isoxazoles are commonly synthesized via [3+2] cycloaddition reactions between nitrile oxides and alkynes. This method is highly versatile and allows for the construction of a wide range of 3,5-disubstituted isoxazoles.[5]

1,3,4-Oxadiazoles are often prepared by the cyclodehydration of 1,2-diacylhydrazines, which are themselves readily accessible from carboxylic acids and hydrazine.[6]

1,2,4-Oxadiazoles are typically synthesized from the reaction of an amidoxime with an acylating agent like an acid chloride or a carboxylic acid activated with a coupling agent.[7][8]

Pharmacological Profile & Case Studies

The true test of a bioisosteric replacement lies in its impact on biological activity and overall drug-like properties. The literature provides several examples where isoxazoles and oxadiazoles have been directly compared.

Case Study: Antirhinovirus Agents

In a study by Diana et al. on antirhinovirus agents, a series of 1,2,4-oxadiazoles were prepared as bioisosteres of an ester functionality in compounds related to Disoxaril.[9] The parent structure contained an isoxazole ring. One of the most active compounds in the series, compound 8a , featured a methyl-substituted isoxazole and a methyl-substituted 1,2,4-oxadiazole.[9] A direct comparison was made between this compound and its two other oxadiazole isomers. While the study did not find a conclusive explanation for the activity differences based on electrostatic potential maps, it highlighted that subtle positional changes within the bioisosteric ring can significantly alter biological activity.[9]

Case Study: Antitubercular Agents

Another study involved the replacement of an isoxazole ring with a 1,2,4-oxadiazole as a bioisosteric swap in a series of potential anti-tubercular agents.[3] The resulting 1,2,4-oxadiazole derivative, compound 7a , showed potent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.4 µM and a high selectivity index (>610).[3] This case demonstrates a successful application of an oxadiazole to potentially enhance the drug-like properties of a lead compound.[3]

Case StudyParent ScaffoldBioisosteric ReplacementKey Finding
Antirhinovirus Agents[9]Isoxazole-containing lead1,2,4-OxadiazoleIsomeric position of heteroatoms in the oxadiazole ring significantly impacted antiviral activity.
Antitubercular Agents[3]Isoxazole-containing lead1,2,4-OxadiazoleThe 1,2,4-oxadiazole analog showed high potency and selectivity, indicating a successful bioisosteric replacement.
Experimental Protocols

To provide a practical context, below are representative, step-by-step protocols for the synthesis of a substituted isoxazole and a 1,3,4-oxadiazole, along with a standard assay for evaluating metabolic stability.

Protocol 1: Synthesis of 3,5-Diphenylisoxazole

  • Rationale: This protocol illustrates the classic [3+2] cycloaddition, a reliable method for constructing the isoxazole core.

  • Step 1: Oxime Formation. To a solution of benzaldehyde in ethanol, add an equimolar amount of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature for 2-3 hours until TLC indicates consumption of the aldehyde.

  • Step 2: Nitrile Oxide Generation. The benzaldoxime from Step 1 is dissolved in a solvent like dichloromethane. To this solution, add N-chlorosuccinimide (NCS) portion-wise at 0°C to form the corresponding hydroximoyl chloride. Then, add a non-nucleophilic base like triethylamine to generate the benzonitrile oxide in situ.

  • Step 3: Cycloaddition. To the in situ generated benzonitrile oxide, add an equimolar amount of phenylacetylene. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 4: Workup and Purification. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,5-diphenylisoxazole.

Protocol 2: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

  • Rationale: This protocol demonstrates the robust cyclodehydration of a diacylhydrazine, a common route to symmetrically substituted 1,3,4-oxadiazoles.

  • Step 1: Diacylhydrazine Formation. To a solution of benzoyl chloride in a suitable solvent (e.g., pyridine or THF), slowly add a half-molar equivalent of hydrazine hydrate at 0°C. Stir the reaction at room temperature for 4-6 hours.

  • Step 2: Isolation of Intermediate. The resulting precipitate, 1,2-dibenzoylhydrazine, is filtered, washed with cold water and ethanol, and dried.

  • Step 3: Cyclodehydration. The dried 1,2-dibenzoylhydrazine is heated in a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid at reflux for 2-4 hours.

  • Step 4: Workup and Purification. Carefully pour the reaction mixture onto crushed ice. The resulting solid precipitate is filtered, washed thoroughly with water to remove acid, and then with a sodium bicarbonate solution. Recrystallize the crude product from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Rationale: This assay is a self-validating system to predict in vivo metabolic clearance, a critical parameter in drug development. It measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction mixture containing human liver microsomes (HLM) in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and an NADPH-regenerating system (cofactor for CYP450 enzymes).

  • Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard at each time point.

  • Data Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) can then be calculated from the half-life.

G

Summary and Outlook

The choice between an isoxazole and an oxadiazole bioisostere is context-dependent and should be guided by the specific goals of the drug design program. Neither ring is universally superior; instead, each offers a distinct set of properties that can be leveraged to overcome specific challenges.

ConsiderationChoose Isoxazole When...Choose Oxadiazole When...
Metabolic Stability Metabolic lability is not a primary concern, or a specific metabolic pathway is desired.Improving metabolic stability by replacing a labile ester or amide is a key objective.[3]
Target Interactions The specific electronic and steric profile of the 1,2-arrangement is required for optimal binding.The hydrogen bond acceptor pattern of the 1,2,4- or 1,3,4-isomers better mimics the parent functional group.
Synthetic Strategy A [3+2] cycloaddition approach aligns well with the overall synthetic plan.Access to appropriate diacylhydrazines or amidoximes is straightforward.
Physicochemical Profile A specific dipole moment or lipophilicity profile imparted by the isoxazole ring is beneficial.A more polar, metabolically stable replacement for an ester is needed to improve solubility and ADME properties.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Isoxazole: A versatile molecule in the field of medicinal chemistry. MedChemComm, 4(1), 13-28. Available at: [Link]

  • Jadhav, S. A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Serbian Chemical Society, 87(5), 539-563. Available at: [Link]

  • Prajapati, J. D., et al. (2021). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry, Section B, 60B(6), 869-877. Available at: [Link]

  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1369. Available at: [Link]

  • Brito, M. A., et al. (2018). Oxadiazole isomers: All bioisosteres are not created equal. MedChemComm, 9(5), 845-851. Available at: [Link]

  • Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-2436. Available at: [Link]

  • El-Malah, A. A., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Oriental Journal of Chemistry, 37(4), 856-881. Available at: [Link]

  • Gomtsyan, A., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 23(10), 2533. Available at: [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]

  • Burrell, G., et al. (2013). Oxadiazole isomers: all bioisosteres are not created equal. RSC Medicinal Chemistry. Available at: [Link]

  • Lee, K. C., et al. (2003). A Novel Synthesis of 1,2,4-Oxadiazoles and Isoxazoles. Bulletin of the Korean Chemical Society, 24(11), 1559-1560. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.